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  • Product: 2-Aminomethyl-3-(4-fluorophenyl)propionic acid
  • CAS: 910443-83-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A Technical Guide for Drug Development

Executive Summary 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a highly specialized fluorinated α -benzyl- β -amino acid. Structurally related to established GABAergic agents (such as baclofen and phenibut) and gaba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a highly specialized fluorinated α -benzyl- β -amino acid. Structurally related to established GABAergic agents (such as baclofen and phenibut) and gabapentinoid peptidomimetics, this compound represents a critical scaffold in modern neuropharmacology. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing how its unique steric and electronic profile dictates its thermodynamic behavior, structural conformation, and pharmacokinetic (PK) viability.

Structural Identity and Electronic Profiling

The molecule is formally designated as 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid (CAS: 910443-83-3 for the free base; 2287322-41-0 for the hydrochloride salt)[1][2].

Unlike β -aryl GABA analogs (e.g., baclofen), which feature an aromatic ring directly attached to the β -carbon, this compound features an α -benzyl substitution on a β -alanine backbone. This structural shift is profound:

  • Conformational Restriction: The bulky α -(4-fluorobenzyl) group introduces significant steric hindrance around the carboxylate moiety. This restricts the dihedral angles around the Cα​−Cβ​ bond, locking the molecule into specific bioactive conformations that act as versatile peptidomimetics ().

  • The Fluorine Effect: The substitution of hydrogen for fluorine at the para-position of the phenyl ring leverages fluorine's high electronegativity and small van der Waals radius (1.47 Å). This not only modulates the electron density of the aromatic ring but also serves as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation without significantly increasing the molecule's steric bulk ([3]).

Thermodynamic & Kinetic Properties

As an amino acid, the compound exists predominantly as a zwitterion at physiological pH (7.4), heavily influencing its solubility and lipophilicity.

Table 1: Physicochemical and Structural Parameters

ParameterValueSource / Methodology
Chemical Formula C10H12FNO2Structural Derivation[1]
Molecular Weight 197.21 g/mol Standard Atomic Weights[1]
Monoisotopic Mass 197.0852 DaHigh-Resolution MS[1]
Predicted XlogP -1.4Computational (PubChemLite)[1]
Estimated pKa1 (COOH) ~3.8Homology to β -amino acids
Estimated pKa2 (NH3+) ~9.6Homology to β -amino acids
CCS [M+H]+ 141.9 ŲIon Mobility Prediction[1]

The predicted XlogP of -1.4 highlights its highly polar nature[1]. However, the addition of the para-fluorine atom provides a localized lipophilic domain that slightly increases the overall lipophilic efficiency (LipE) compared to its unfluorinated counterpart, 3-amino-2-benzylpropanoic acid (XlogP -1.5) ([4]).

Self-Validating Experimental Workflows

To empirically validate the theoretical properties of this compound, the following self-validating protocols are established.

Workflow Start 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (Target Compound) Thermo Thermodynamic Profiling (pKa, LogD) Start->Thermo Struct Structural Analysis (NMR, XRD) Start->Struct MassSpec Mass Spectrometry (CCS, MS/MS) Start->MassSpec pKa Potentiometric Titration (pKa1 ~3.8, pKa2 ~9.6) Thermo->pKa LogD Shake-Flask LC-MS (LogP ~ -1.4) Thermo->LogD NMR 1H/13C NMR (Conformational Analysis) Struct->NMR CCS Ion Mobility MS ([M+H]+ CCS: 141.9 Ų) MassSpec->CCS

Caption: Workflow for the physicochemical characterization of the target compound.

Protocol A: Potentiometric Titration for pKa Determination

Causality Check: Zwitterions possess overlapping macroscopic pKa values. UV-Vis spectrophotometry is inadequate here because the aliphatic amine lacks a strong chromophore. Potentiometric titration is the gold standard for resolving these ionization states.

  • Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Why 0.15 M KCl? This maintains a constant ionic strength mimicking physiological conditions, ensuring the calculated pKa reflects in vivo states.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C.

  • Acidification: Lower the analyte solution pH to ~2.0 using standardized 0.1 M HCl to fully protonate both the carboxylate and amine groups.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen ( N2​ ) atmosphere. Why N2​ ? It prevents atmospheric CO2​ from dissolving to form carbonic acid, which would introduce systematic errors into the titration curve.

  • Analysis: Utilize non-linear regression algorithms to extract the macroscopic pKa values from the volumetric inflection points.

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4)

Causality Check: For highly polar zwitterions (LogP < 0), phase separation must be absolute. LC-MS/MS is utilized over UV-Vis to provide extreme sensitivity and specificity, accurately quantifying the trace amounts of compound that partition into the organic phase.

  • Equilibration: Prepare 50 mM phosphate buffer (pH 7.4) and mutually saturate it with n-octanol for 24 hours. Why mutual saturation? It prevents volume shifts during the partitioning phase that would skew the concentration ratio.

  • Spiking: Dissolve the compound in the aqueous phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (1 mL) of the spiked buffer and n-octanol in a borosilicate glass vial. Mechanically shake at 300 rpm for 60 minutes at 25 °C.

  • Separation: Centrifuge at 3000 x g for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification: Sample both phases, dilute appropriately, and analyze via LC-MS/MS (ESI+ mode, monitoring the m/z 198.1 fragment transition). Calculate LogD based on the AUC ratio.

Systems Pharmacology & Target Interaction

The structural topology of 2-aminomethyl-3-(4-fluorophenyl)propionic acid positions it as a highly selective ligand within the central nervous system. While β -aryl derivatives (baclofen) are potent GABA-B agonists, the shift of the aromatic ring to the α -position alters the pharmacophore. This α -benzyl substitution restricts the molecule's ability to perfectly mimic GABA at the GABA-B receptor, potentially shifting its affinity toward the α2​δ auxiliary subunit of voltage-gated calcium channels (VGCCs)—the primary target of gabapentinoid drugs.

Pathway cluster_0 Target Receptors Ligand Fluorinated α-benzyl β-amino acid GABAB GABA-B Receptor (GPCR) Ligand->GABAB Agonism VGCC α2δ Subunit (VGCC) Ligand->VGCC Binding GProtein Gi/o Protein Activation GABAB->GProtein CaChannel Inhibit Ca2+ Influx (Presynaptic) VGCC->CaChannel Modulates GProtein->CaChannel Neurotrans ↓ Excitatory Neurotransmitter Release CaChannel->Neurotrans

Caption: Putative signaling pathway mapping the interaction with GABA-B and VGCC targets.

ADME & Pharmacokinetic Implications

  • Absorption: Due to its highly polar zwitterionic state at intestinal pH, passive transcellular diffusion is negligible. Absorption is entirely reliant on active transport mechanisms, specifically via the Large Neutral Amino Acid Transporter 1 (LAT1) or proton-coupled amino acid transporters (PAT1).

  • Distribution: The para-fluorine atom plays a critical role in neuropharmacokinetics. By withdrawing electron density from the aromatic ring, it subtly lowers the pKa of the adjacent amine via inductive effects. This increases the fraction of un-ionized molecules at physiological pH by a fraction of a percent, which, combined with the innate lipophilicity of the C-F bond, enhances blood-brain barrier (BBB) permeation compared to unfluorinated analogs ([5]).

References

  • PubChemLite. "910443-83-3 (C10H12FNO2)". Université du Luxembourg. URL:[Link]

  • PubChem. "(S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327". National Institutes of Health. URL:[Link]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Swallow, S. (2015). "Fluorine in medicinal chemistry". Progress in Medicinal Chemistry (PubMed). URL:[Link]

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry (PubMed). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Synthetic Methodologies of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid

Executive Summary The development of peptidomimetics and conformationally constrained small molecules relies heavily on the utilization of unnatural amino acids. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 91044...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and conformationally constrained small molecules relies heavily on the utilization of unnatural amino acids. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3)[1] is a highly specialized fluorinated β -amino acid derivative. Functioning as an α -substituted β -alanine, this compound serves as a critical building block in modern drug discovery, particularly in the design of protease-resistant peptide analogues and targeted enzyme inhibitors. This whitepaper provides an in-depth analysis of its structural identity, mechanistic utility, and a self-validating synthetic methodology designed for high-fidelity laboratory execution.

Chemical Identity & Structural Elucidation

Understanding the dual nomenclature of this molecule provides insight into its structural versatility. While IUPAC rules prioritize the phenyl-containing chain to name it as a propanoic acid derivative, from a biochemical perspective, it is an α -(4-fluorobenzyl)- β -alanine .

Table 1: Physicochemical and Identification Properties
PropertyValue / Description
IUPAC Name 2-(Aminomethyl)-3-(4-fluorophenyl)propanoic acid
CAS Registry Number 910443-83-3 (Free base)[1]
Molecular Formula C₁₀H₁₂FNO₂[1]
Molar Mass 197.21 g/mol [2]
Monoisotopic Mass 197.0852 Da[1]
SMILES String C1=CC(=CC=C1CC(CN)C(=O)O)F[1]
Predicted XLogP -1.4[1]
Table 2: Predicted Mass Spectrometry (ESI) Adducts[1]
Ionization ModeAdduct SpeciesPredicted m/zCollision Cross Section (Ų)
Positive (+) [M+H]⁺198.092141.9
Positive (+) [M+Na]⁺220.074148.2
Negative (-) [M-H]⁻196.078142.3

Structural Analysis & Mechanistic Implications

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic formula to understand the causality of its structural features in biological systems.

  • The β -Amino Acid Scaffold : Natural α -amino acids are highly susceptible to proteolytic cleavage. Shifting the amino group to the β -carbon yields a backbone that is fundamentally unrecognized by most endogenous peptidases[3]. When incorporated into drug candidates, this scaffold drastically increases plasma half-life and oral bioavailability.

  • Conformational Constraint via α -Substitution : The presence of the 4-fluorobenzyl group at the α -position restricts the rotational freedom of the β -alanine backbone. This pre-organizes the molecule, reducing the entropic penalty upon binding to a target receptor or enzyme active site.

  • The Fluorine Effect : The para-fluoro substitution on the aromatic ring is a calculated design choice. Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity and carbon-bond stability. This modification effectively blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation—a primary metabolic degradation pathway for phenylalanine derivatives—thereby enhancing metabolic stability.

Pharm Core 2-Aminomethyl-3-(4-fluorophenyl) propionic acid Scaffold Prop1 Para-Fluoro Substitution Core->Prop1 Prop2 Beta-Amino Acid Backbone Core->Prop2 Prop3 Alpha-Benzyl Group Core->Prop3 Eff1 Metabolic Stability (Blocks CYP450 Oxidation) Prop1->Eff1 Eff2 Proteolytic Resistance (Evades Peptidases) Prop2->Eff2 Eff3 Conformational Constraint (Pre-organized Binding) Prop3->Eff3 App Peptidomimetic Drug Discovery (e.g., Enzyme Inhibitors) Eff1->App Eff2->App Eff3->App

Diagram 1: Structural features and pharmacological utility of the fluorinated beta-amino acid.

Synthetic Methodologies: Causality & Protocol Design

The synthesis of α -substituted β -amino acids demands rigorous control over reaction conditions to prevent side reactions. The optimal, self-validating route involves the alkylation of ethyl cyanoacetate, followed by nitrile reduction and ester hydrolysis.

Causality Behind Experimental Choices
  • Base Selection (NaH in DMF) : Sodium hydride ensures complete, irreversible deprotonation of the active methylene in ethyl cyanoacetate. This prevents the formation of complex mixtures and suppresses dialkylation.

  • Catalyst Selection (Raney Nickel vs. Pd/C) : It is critical to avoid Palladium on Carbon (Pd/C) during the hydrogenation step. Pd/C frequently catalyzes the hydrodehalogenation of aryl fluorides. Raney Nickel cleanly reduces the nitrile to a primary amine while preserving the essential carbon-fluorine bond.

  • Ammonia Additive : Nitrile reductions are notorious for producing secondary amine dimers (caused by the primary amine attacking the intermediate imine). Conducting the hydrogenation in an ammonia-saturated solvent shifts the equilibrium, exclusively yielding the desired primary amine.

Synthesis R1 Ethyl Cyanoacetate + 4-Fluorobenzyl Bromide Step1 Alkylation (NaH, DMF, 0°C to RT) R1->Step1 Int1 Ethyl 2-cyano-3- (4-fluorophenyl)propanoate Step1->Int1 Step2 Nitrile Reduction (H2, Raney Ni, NH3/EtOH) Int1->Step2 Int2 Ethyl 2-(aminomethyl)-3- (4-fluorophenyl)propanoate Step2->Int2 Step3 Ester Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product 2-Aminomethyl-3- (4-fluorophenyl)propionic acid Step3->Product

Diagram 2: Synthetic workflow for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

Experimental Protocols

The following step-by-step methodology provides a reproducible framework for synthesizing the target compound.

Step 1: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)propanoate
  • Preparation : Purge a dry, round-bottom flask with argon. Add anhydrous DMF (50 mL) and cool to 0 °C using an ice bath.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Slowly dropwise add ethyl cyanoacetate (1.0 eq) over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation : Add 4-fluorobenzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Reduction to Ethyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate
  • Preparation : In a high-pressure hydrogenation vessel, dissolve the intermediate from Step 1 in ethanol saturated with anhydrous ammonia (NH₃/EtOH, 20 mL).

  • Catalysis : Add a catalytic amount of active Raney Nickel slurry (washed with ethanol prior to use).

  • Hydrogenation : Pressurize the vessel with H₂ gas to 50 psi. Agitate at room temperature for 12 hours.

  • Workup : Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude amino-ester.

Step 3: Hydrolysis to Target Compound
  • Saponification : Dissolve the crude amino-ester in a 1:1 mixture of THF and H₂O (20 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction : Stir the mixture at room temperature for 6 hours. Monitor the disappearance of the ester via TLC or LC-MS.

  • Isolation : Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6.5-7.0 using 1M HCl to precipitate the zwitterionic β -amino acid.

  • Purification : Filter the resulting white solid, wash with cold water and diethyl ether, and dry under high vacuum to afford pure 2-aminomethyl-3-(4-fluorophenyl)propionic acid.

References

  • PubChemLite: 910443-83-3 (C10H12FNO2) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • β-Alanine Biochemical Properties Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Foundational

In silico modeling and structural analysis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

In Silico Modeling and Structural Analysis of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A β2 -Amino Acid Scaffold for Peptidomimetics and Neurotherapeutics Executive Summary The compound 2-aminomethyl-3-(4-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Modeling and Structural Analysis of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A β2 -Amino Acid Scaffold for Peptidomimetics and Neurotherapeutics

Executive Summary

The compound 2-aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3) is a highly specialized β2 -amino acid derivative. Structurally, it is a β2 -homologue of 4-fluorophenylalanine, characterized by the transposition of the amino group to a branched β -carbon while retaining the fluorobenzyl side chain at the α -carbon. This unique topological arrangement confers extraordinary resistance to proteolytic degradation and dictates highly specific secondary structure formations (e.g., 14-helices) when incorporated into foldamers[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational pipeline for the in silico profiling of this molecule. The methodologies detailed herein bridge the gap between quantum mechanics (QM) and classical molecular dynamics (MD), enabling its evaluation both as a monomeric neurotherapeutic (analogous to gabapentinoids or baclofen) and as a building block for advanced peptidomimetics[2].

Chemical Profiling & Structural Rationale

Before initiating any computational workflow, it is critical to establish the physicochemical boundaries of the molecule. The β2 substitution restricts the dihedral space ( ϕ and ψ equivalents), while the para-fluoro substitution enhances metabolic stability, increases lipophilicity for blood-brain barrier (BBB) penetration, and introduces the potential for highly directional halogen bonding within receptor pockets.

Quantitative Data Summary

Table 1: Computed Physicochemical and QM Properties of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

PropertyValueComputational Method / Rationale
Molecular Weight 197.21 g/mol Exact Mass Calculation ( C10​H12​FNO2​ ).
Predicted LogP ~1.85Consensus prediction (XLogP3); falls within the optimal range (1.5–2.5) for BBB penetration.
TPSA 63.3 Ų2D calculation; highly favorable for oral bioavailability (< 90 Ų).
Rotatable Bonds 5High conformational flexibility necessitates extensive MD sampling to identify the global energy minimum.
Amine pK a​ ~9.5Epik prediction; predominantly protonated ( −NH3+​ ) at physiological pH (7.4).
Carboxyl pK a​ ~3.5Epik prediction; predominantly deprotonated ( −COO− ) at physiological pH (7.4).
Dipole Moment ~4.6 DebyeQM (B3LYP/6-31G*); indicates strong electrostatic interaction potential driven by the zwitterionic core and the highly electronegative fluorine atom.

Protocol I: Quantum Mechanical (QM) Parameterization

The Causality: Standard empirical force fields (e.g., AMBER ff19SB or CHARMM36m) are parameterized exclusively for canonical α -amino acids. The introduction of the β2 backbone and the fluorinated aromatic ring fundamentally alters the local electronic environment. Using default partial charges would result in catastrophic errors in electrostatic calculations during MD. Therefore, ab initio derivation of partial charges is mandatory.

Step-by-Step Methodology
  • Zwitterion Preparation: Construct the 3D model of the molecule in its zwitterionic state (protonated amine, deprotonated carboxylate) using an editor like Avogadro or Maestro.

  • Geometry Optimization: Perform a QM geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level. Rationale: This functional provides an optimal balance between computational cost and the accurate representation of organic molecular geometries.

  • Electrostatic Potential (ESP) Calculation: Calculate the ESP using the HF/6-31G * basis set. Rationale: The AMBER force field was historically parameterized using Hartree-Fock to implicitly account for polarization in aqueous solutions. Using a higher level of theory here would break thermodynamic compatibility with the rest of the force field.

  • RESP Charge Fitting: Utilize the Restrained Electrostatic Potential (RESP) model to fit atom-centered point charges to the QM-derived ESP grid[3].

  • Topology Generation: Process the RESP charges through Antechamber (using the GAFF2 force field) to generate .prmtop and .inpcrd topology files.

Self-Validation Checkpoint: Perform a brief in vacuo energy minimization of the generated MM topology. Overlay the MM-minimized structure onto the QM-optimized structure. An RMSD of < 0.5 Å confirms that the derived force field parameters accurately reproduce the ab initio geometry.

InSilicoWorkflow QM Quantum Mechanics (DFT) Geometry & RESP Charges Param Force Field Parameterization (Antechamber / GAFF2) QM->Param ESP Data Docking Molecular Docking (Receptor Binding / Assembly) Param->Docking Topologies MD Molecular Dynamics (Explicit Solvent) Docking->MD Poses Analysis Trajectory Analysis (MM/PBSA, RMSD) MD->Analysis Trajectories

Fig 1. Sequential computational workflow from QM parameterization to MD trajectory analysis.

Protocol II: Target Identification & Molecular Docking

The Causality: As an analogue of GABA and gabapentinoids, this molecule is hypothesized to interact with the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs) or the GABA B​ receptor. Docking provides a rapid, high-throughput method to predict the binding affinity and spatial orientation (pose) of the ligand within these target pockets before committing to computationally expensive MD simulations.

Step-by-Step Methodology
  • Receptor Preparation: Retrieve the target crystal structure (e.g., GABA B​ receptor, PDB ID: 4MS3) from the Protein Data Bank. Strip crystallographic waters, add missing hydrogen atoms, and assign protonation states at pH 7.4 using PROPKA.

  • Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand's center of mass.

  • Flexible Docking: Execute docking using AutoDock Vina or Schrödinger Glide (SP mode). Ensure the 5 rotatable bonds of the ligand are set to "active" to allow induced-fit sampling of the fluorobenzyl side chain.

  • Halogen Bond Scoring: Manually inspect the top 5 poses for halogen bonding. Look for a distance of < 3.5 Å and an angle of ~165°–180° between the fluorine atom and backbone carbonyl oxygens in the binding pocket.

Self-Validation Checkpoint: Perform a redocking control experiment using the native co-crystallized ligand (e.g., Baclofen). If the RMSD between your docked pose and the original crystallographic pose is < 2.0 Å, the grid parameters and scoring function are validated.

Protocol III: Molecular Dynamics & Foldamer Assembly

The Causality: Molecular docking only provides static "snapshots" of binding. To evaluate the true thermodynamic stability of the receptor-ligand complex—or to assess the folding propensity of a β -peptide sequence containing this unnatural amino acid—explicit solvent Molecular Dynamics (MD) is required.

Furthermore, when testing this molecule as a foldamer building block, standard MD often suffers from kinetic trapping in local energy minima due to the rugged energy landscapes of unnatural peptides. Therefore, Replica Exchange Molecular Dynamics (REMD) must be employed to ensure ergodic sampling of the dihedral space[1].

Step-by-Step Methodology
  • System Solvation: Place the docked complex (or the designed β -peptide) into a dodecahedral box. Solvate with TIP3P water molecules, ensuring a minimum buffer distance of 1.0 nm between the solute and the box edge.

  • Neutralization: Add physiological concentrations of Na+ and Cl− ions (0.15 M) to neutralize the system's net charge.

  • Equilibration (NVT & NPT):

    • Run 100 ps of NVT (constant Number, Volume, Temperature) ensemble at 300K using the V-rescale thermostat to stabilize temperature.

    • Run 100 ps of NPT (constant Number, Pressure, Temperature) ensemble at 1 bar using the Parrinello-Rahman barostat to stabilize density.

  • Production Run (REMD for Foldamers): For foldamer folding simulations, set up 16–32 replicas spanning a temperature gradient from 300K to 500K. Allow neighboring replicas to exchange configurations every 2 ps. Run for a minimum of 200 ns per replica.

  • Free Energy Calculation: Extract the trajectory and calculate the binding free energy ( ΔGbind​ ) using the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

Self-Validation Checkpoint: Calculate the Root Mean Square Fluctuation (RMSF) and plot the system's total energy over time. A plateau in RMSD after the first 20–30 ns and a stable total energy profile confirm that the system has reached thermodynamic equilibrium and is free of artifactual drift.

FoldamerDesign B2 β2-Amino Acid Monomer Sequence Peptide Sequence Design B2->Sequence Folding In Silico Folding (REMD) Sequence->Folding Validation Structural Validation (14-Helix) Folding->Validation

Fig 2. In silico pipeline for designing and validating β-peptide foldamers.

Conclusion

The in silico profiling of 2-aminomethyl-3-(4-fluorophenyl)propionic acid requires a hybrid computational approach. By rigorously parameterizing the β2 -amino acid via QM, validating its binding poses through controlled docking, and confirming its thermodynamic stability via explicit solvent MD, researchers can confidently transition this scaffold from the digital environment to in vitro synthesis and biological assaying.

References

  • Horne, W. S. et al. "Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?" Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Bayly, C. I. et al. "A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model." The Journal of Physical Chemistry (ACS Publications). URL:[Link]

  • Suo, H. et al. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing." White Rose eTheses Online. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid in Advanced Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (also known as α -(4-fluorobenzyl)- β -alanine or β2 -hPhe(4-F))...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (also known as α -(4-fluorobenzyl)- β -alanine or β2 -hPhe(4-F))

Introduction & Scientific Rationale

The development of peptidomimetics—specifically foldamers—has revolutionized drug discovery by bridging the gap between small molecules and large biologics. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a highly specialized β2 -amino acid derivative[1]. Unlike standard α -amino acids or the more common β3 -amino acids, β2 -amino acids possess their side chain at the α -carbon (C2), immediately adjacent to the carboxyl group.

Incorporating β2 -hPhe(4-F) into a peptide backbone serves three distinct mechanistic purposes:

  • Foldamer Topological Control: The alternating incorporation of β2 and β3 amino acids is strictly required to induce specific, stable secondary structures, such as the 14-helix in pure β -peptides or the 11/12-helix in mixed α/β -peptides[2].

  • Absolute Proteolytic Resistance: The insertion of an additional methylene unit into the peptide backbone, combined with the steric bulk of the β2 -side chain, fundamentally prevents recognition by the catalytic triads of common peptidases (e.g., pronase, trypsin, and pepsin)[3][4].

  • 19 F NMR Conformational Probing: The para-fluoro substitution on the benzyl ring provides a highly sensitive, background-free 19 F NMR handle. Because fluorine is virtually absent in biological systems, this modification allows researchers to monitor peptide folding, aggregation, and target-binding directly in complex cellular lysates without isotopic background interference[5].

pathway Unfolded Unfolded Peptide (Mixed α/β sequence) Folded Stable Foldamer (12-helix / 14-helix) Unfolded->Folded Thermodynamic Folding Protease Proteolytic Enzymes (e.g., Pronase, Trypsin) Folded->Protease Enzyme Exposure Degradation Rapid Degradation (α-Peptide Cleavage) Protease->Degradation Standard α-Peptide Resistance Proteolytic Resistance (β2-Steric Shielding) Protease->Resistance β2-Amino Acid Interference

Mechanism of foldamer stabilization and proteolytic resistance induced by β2-amino acids.

Mechanistic Insights: Overcoming Synthesis Bottlenecks

The exact structural feature that grants β2 -amino acids their proteolytic resistance—the steric bulk at the α -carbon—also creates a profound kinetic bottleneck during Solid-Phase Peptide Synthesis (SPPS).

When β2 -hPhe(4-F) is activated for coupling, the bulky 4-fluorobenzyl group sterically shields the electrophilic carbonyl carbon. Standard coupling reagents like DIC/HOBt are often insufficient, leading to incomplete couplings and truncated sequences. To overcome this causality, the activation state of the carboxylate must be highly electrophilic yet stable enough to prevent epimerization. This necessitates the use of uronium/aminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU , or oxime-based reagents like COMU , which form highly reactive esters capable of overcoming the steric barrier.

Quantitative Comparison of Coupling Reagents for β2 -hPhe(4-F)

Conditions: 3.0 eq amino acid, 0.1 mmol scale, Rink Amide resin, DMF solvent.

Coupling ReagentAdditiveBase (Equivalents)Coupling TimeYield (%)Epimerization (%)
DIC (3.0 eq)HOBt (3.0 eq)None2.0 hours42%< 1.0%
HBTU (2.9 eq)HOBt (3.0 eq)DIPEA (6.0 eq)2.0 hours58%~ 2.5%
DIC (3.0 eq)Oxyma (3.0 eq)None2.0 hours78%< 1.0%
HATU (2.9 eq) HOAt (3.0 eq) DIPEA (6.0 eq) 2.0 hours 94% < 1.0%
COMU (2.9 eq) Oxyma (3.0 eq) DIPEA (6.0 eq) 1.0 hour 96% < 0.5%

Experimental Protocols

The following self-validating protocols provide a continuous workflow from the raw, unprotected amino acid (often supplied as an HCl salt) through to the final purified foldamer.

Protocol 1: Fmoc-Protection of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Purpose: To prepare the commercially available free amino acid or HCl salt for Fmoc-based SPPS.

  • Dissolution: Suspend 1.0 mmol of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in 10 mL of a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane.

  • Chilling: Cool the reaction vessel to 0 °C in an ice bath to minimize side reactions.

  • Fmoc Addition: Dissolve 1.1 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 5 mL of 1,4-dioxane. Add this dropwise to the vigorously stirring amino acid solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with 15 mL of water and wash twice with 10 mL of diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected β2 -amino acid will precipitate as a white solid.

  • Extraction & Drying: Extract the precipitate with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Purpose: Efficient coupling of the sterically hindered Fmoc- β2 -hPhe(4-F)-OH onto a growing peptide chain.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min).

  • Activation (Crucial Step): In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc- β2 -hPhe(4-F)-OH and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (Note: Do not exceed 4 hours to prevent base-catalyzed epimerization).

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Kaiser Test Validation: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric clash), repeat steps 3-5 (Double Coupling) before proceeding to the next amino acid.

workflow Resin Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Activate β2-hPhe(4-F) (HATU/HOAt/DIPEA) Deprotect->Activate Couple Double Coupling (4h, Overcome Sterics) Activate->Couple Highly Reactive Ester Wash Stringent Wash (DMF/DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave TFA Cleavage & Global Deprotection Wash->Cleave Sequence Complete

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered β2-amino acids.
Protocol 3: Cleavage and 19 F-NMR Conformational Analysis

Purpose: Cleaving the foldamer and validating its secondary structure via fluorine NMR.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by dropwise addition of the filtrate into cold (-20 °C) diethyl ether. Centrifuge and lyophilize the resulting pellet.

  • NMR Sample Preparation: Dissolve 2.0 mg of the purified peptide in 600 µL of PBS buffer (pH 7.4) containing 10% D2​O (for lock).

  • 19 F-NMR Acquisition: Acquire spectra at 376 MHz (for a 400 MHz 1H magnet). The para-fluoro group of β2 -hPhe(4-F) typically resonates as a sharp singlet between -115 ppm and -120 ppm (relative to CFCl3​ ).

  • Data Interpretation: A sharp, single resonance indicates a highly stable, singular foldamer conformation. Line broadening or signal splitting suggests conformational exchange or aggregation on the NMR timescale[5].

References

  • ChemicalBook. "(R)-3-aMino-2-benzylpropanoic acid-HCl | 1276055 ... - ChemicalBook." ChemicalBook. Available at:[1]

  • Chi, Y., & Gellman, S. H. "Enantioselective organocatalytic aminomethylation of aldehydes: a role for ionic interactions and efficient access to beta2-amino acids." Journal of the American Chemical Society. Available at:[2]

  • Hook, D. F., et al. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBioChem. Available at:[3]

  • Seebach, D., et al. "The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases." ChemBioChem. Available at:[4]

  • Wang, Y., et al. "Design of Highly Fluorinated Peptides for Cell-based 19F NMR." PMC / NIH. Available at:[5]

Sources

Application

Application Note: Utilizing 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid in Neurobiological Studies

Target Audience: Neuropharmacologists, Electrophysiologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Executive Summary & Pharmacological Rationale 2-Aminomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Electrophysiologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Pharmacological Rationale

2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3) is a synthetic α -substituted β -amino acid derivative. Structurally, it represents a highly lipophilic hybrid between the classic GABA-B receptor agonist baclofen and the gabapentinoid family (e.g., gabapentin , pregabalin ).

In neurobiological studies, this compound is utilized as a dual-action pharmacological probe. It modulates inhibitory neurotransmission via the GABA-B receptor [1] and binds to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[2].

The Causality of Structural Design: The inclusion of a highly electronegative fluorine atom on the phenyl ring serves a dual purpose. First, it prevents rapid hepatic para-hydroxylation, extending the compound's in vivo half-life. Second, it reduces the pKa of the adjacent amine, increasing the proportion of the un-ionized species at physiological pH. This drives superior passive diffusion across the blood-brain barrier (BBB) compared to unfluorinated or chlorinated analogs.

Preparation & Formulation Guidelines

Because this compound is a zwitterionic amino acid, improper formulation will lead to precipitation and irreproducible experimental results.

  • For In Vitro Electrophysiology (Bath Application): Prepare a 100 mM stock solution in 100% DMSO. Vortex vigorously and sonicate for 5 minutes. On the day of the experiment, dilute the stock into carbogenated Artificial Cerebrospinal Fluid (ACSF) to a final working concentration of 10–50 µM. Self-Validation: Ensure the final DMSO concentration in the bath does not exceed 0.1% (v/v) to prevent solvent-induced alterations in membrane fluidity.

  • For In Vivo Behavioral Dosing (Intraperitoneal): Dissolve the compound in a vehicle of 0.9% sterile saline containing 0.5% Tween-80. If the compound resists dissolution, add equimolar 0.1 N HCl dropwise until dissolved, then back-titrate with 0.1 N NaOH to a physiological pH of 7.2–7.4.

Experimental Protocols

Protocol 1: In Vitro Validation via Patch-Clamp Electrophysiology

Objective: To quantify the compound's ability to activate GABA-B receptors, measured by the induction of outward K+ currents (GIRK channel activation) in acute hippocampal slices[1].

Scientist's Insight (Causality): We utilize a K-gluconate-based intracellular pipette solution rather than a Cesium-based solution. Cesium is an intracellular K+ channel blocker; using it would completely mask the GIRK-mediated outward currents that signify GABA-B activation.

Step-by-Step Methodology:

  • Slice Preparation: Decapitate the rodent under deep anesthesia. Rapidly extract the brain and submerge it in ice-cold, carbogenated (95% O2​ / 5% CO2​ ) sucrose-based cutting solution. Cut 300–350 µm coronal hippocampal slices using a vibratome.

  • Recovery: Transfer slices to standard ACSF (125 mM NaCl, 2.5 mM KCl, 25 mM NaHCO3​ , 1.25 mM NaH2​PO4​ , 2 mM CaCl2​ , 1 mM MgCl2​ , 25 mM glucose) at 34°C for 30 minutes, then room temperature for 1 hour[3].

  • Recording Configuration: Transfer a slice to the recording chamber. Identify CA1/CA3 pyramidal neurons using infrared-differential interference contrast (IR-DIC) microscopy. Obtain a gigaseal (>1 GΩ) and rupture the membrane to establish a whole-cell configuration. Voltage-clamp the neuron at a holding potential of -70 mV.

  • Pharmacological Isolation: Add the AMPA/NMDA antagonists (e.g., CNQX 10 µM, APV 50 µM) and the GABA-A antagonist Gabazine (10 µM) to the ACSF bath to isolate GABA-B responses[4].

  • Compound Application & Self-Validation: Bath-apply 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (30 µM). Record the resulting outward shift in holding current.

    • Crucial Validation Step: Co-apply the highly selective GABA-B antagonist CGP55845 (2 µM) [1]. If the outward current is abolished, the response is definitively GABA-B mediated. If the current persists, it indicates off-target membrane leak or patch instability.

Protocol 2: In Vivo Efficacy in the Spared Nerve Injury (SNI) Model

Objective: To evaluate the compound's analgesic efficacy against mechanical allodynia, primarily driven by its interaction with the VGCC α2​δ−1 subunit[5].

Scientist's Insight (Causality): The SNI model is selected over the Chronic Constriction Injury (CCI) model because SNI leaves the sural nerve entirely intact. This prevents the co-mingling of intact and degenerating axons in the testing area, allowing researchers to measure stimulus-evoked pain strictly in a non-injured skin territory adjacent to a denervated area[6].

Step-by-Step Methodology:

  • Surgical Induction: Anesthetize mice using Ketamine (100 mg/kg) and Xylazine (10 mg/kg) i.p.[7]. Make an incision on the lateral surface of the thigh.

  • Nerve Ligation: Expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial). Tightly ligate the common peroneal and tibial nerves with 5.0 silk, and transect them distal to the ligation. Leave the sural nerve untouched.[6]

  • Validation of Baseline: Allow 7 days for recovery. Verify the development of mechanical allodynia using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory). A significant drop in the withdrawal threshold confirms the model's success.

  • Dosing & Testing: Administer the compound (e.g., 30 mg/kg i.p.). Perform von Frey testing at 30, 60, 120, and 240 minutes post-injection using the up-down method to calculate the 50% withdrawal threshold. Compare against vehicle-treated SNI mice and sham-operated controls.

Comparative Pharmacological Profile

To benchmark 2-Aminomethyl-3-(4-fluorophenyl)propionic acid against standard neurobiological tools, refer to the summarized data below:

Property2-Aminomethyl-3-(4-fluorophenyl)propionic acidBaclofenGabapentin
Primary Target(s) GABA-B Receptor & α2​δ−1 SubunitGABA-B Receptor α2​δ−1 & α2​δ−2 Subunits
Structural Class α -substituted β -amino acid β -substituted GABA analog β -substituted GABA analog
Lipophilicity (LogP) High (Fluorinated aromatic ring)Moderate (Chlorinated aromatic ring)Low (Cyclohexane ring)
BBB Penetration Rapid (Passive Diffusion)Moderate (Active transport via LAT1)Moderate (Active transport via LAT1)
Primary Application Dual-target neurobiological probeSpasticity, GABA-B electrophysiologyNeuropathic pain, Epilepsy models

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism signaling cascade initiated by the compound, ultimately leading to reduced neuronal excitability.

G cluster_0 Presynaptic Terminal / Postsynaptic Membrane Compound 2-Aminomethyl-3-(4-fluorophenyl) propionic acid GABAB GABA-B Receptor (GPCR) Compound->GABAB Agonism VGCC VGCC α2δ-1 Subunit Compound->VGCC Binding Gi_Go Gi/o Protein Activation GABAB->Gi_Go Trafficking Inhibited VGCC Forward Trafficking VGCC->Trafficking Blockade GIRK GIRK Channels (K+ Efflux) Gi_Go->GIRK βγ subunits NT_Release Decreased Excitatory Neurotransmitter Release GIRK->NT_Release Hyperpolarization Trafficking->NT_Release Reduced Ca2+ Influx Analgesia Analgesia & Reduced Neuronal Excitability NT_Release->Analgesia

Caption: Dual signaling pathway showing GABA-B agonism and α2δ-1 binding leading to reduced excitability.

References

  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain, 87(2), 149-158. URL:[Link]

  • Maneuf, Y. P., Luo, Z. D., & Lee, K. (2006). alpha2delta and the mechanism of action of gabapentin in the treatment of pain. Seminars in Cell & Developmental Biology, 17(5), 565-570. URL:[Link]

  • Bourquin, A. F., et al. (2006). Assessment and analysis of mechanical allodynia-like behavior induced by spared nerve injury (SNI) in the mouse. Pain, 122(1-2), 14. URL:[Link]

  • Patel, R., et al. (2018). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 6(2), e00381. URL:[Link]

  • Jappy, D., et al. (2025). Establishing a Whole-Cell Configuration for Two-Photon Calcium Imaging of Brain Slices. Journal of Visualized Experiments (JoVE). URL: [Link]

  • Schönberger, J., et al. (2014). Optogenetic evocation of field inhibitory postsynaptic potentials in hippocampal slices: a simple and reliable approach for studying pharmacological effects on GABAA and GABAB receptor-mediated neurotransmission. Frontiers in Cellular Neuroscience. URL:[Link]

  • D'Antuono, M., et al. (2023). GABAB receptor outward currents are transiently disclosed by the convulsant 4-aminopyridine in vitro. Neurobiology of Disease, 188, 106323. URL:[Link]

Sources

Method

Application Note: Utilizing 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid in Biochemical Assays for Zinc-Metalloprotease Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics for cardiovascular diseases and oncology, zinc-dependent metalloproteases—specifically Neprilysin (NEP / CD10) and Aminopeptidase N (APN / CD13) —are highly validated targets. Designing high-affinity inhibitors requires precise exploitation of the enzyme's active site architecture.

2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS 910443-83-3), a non-natural β2 -amino acid, serves as an elite pharmacophore and building block in these discovery workflows.

The Causality of Structural Choices

As an application scientist, it is critical to understand why this specific molecule is utilized rather than simply knowing how to use it:

  • β -Amino Acid Core: Peptide retro-inverso modifications utilizing β -amino acid moieties in the P1' position have been shown to significantly enhance specificity for NEP inhibition compared to standard α -amino acids, while providing inherent resistance to proteolytic degradation[1].

  • S1' Pocket Targeting: The inhibitory activity of these compounds is heavily dependent on the side chains of the β -amino-acid moiety, which dictate affinity for the hydrophobic S1' subsite[2].

  • Halogen- π Interactions: The addition of the para-fluoro substitution on the benzyl ring enhances the hydrophobic packing within the S1' pocket. Cyclic and substituted β -amino acids bearing such hydrophobic modifications yield highly efficient inhibitors of APN with IC50​ values pushing into the low nanomolar range[3].

Structural Binding Logic

G ZBG Zinc-Binding Group (e.g., Hydroxamate) Enz_Zn Catalytic Zn2+ Ion (Active Site) ZBG->Enz_Zn Chelation Core Beta-Amino Acid Core (2-Aminomethyl) Core->ZBG Covalent Link P1_prime 4-Fluorophenyl Group (P1' Mimetic) Core->P1_prime Covalent Link Enz_S1 S1' Hydrophobic Pocket (APN / NEP) P1_prime->Enz_S1 Halogen-Pi / Hydrophobic

Caption: Schematic of 4-F-AMBPA derivative binding within the metalloprotease active site.

Experimental Design: Self-Validating Assay Systems

To evaluate derivatives of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (hereafter referred to as 4-F-AMBPA ), a continuous fluorogenic kinetic assay is the gold standard.

Why a Kinetic Read over an Endpoint Read? Endpoint assays are vulnerable to inner-filter effects, compound auto-fluorescence, and substrate depletion. By utilizing a kinetic read, we measure the initial velocity ( v0​ ) of the reaction. This ensures data is extracted only from the linear phase of substrate conversion (<10% depletion), mathematically validating the Michaelis-Menten assumptions used to calculate Ki​ .

Self-Validation Controls:

  • Positive Control (Max Inhibition): Bestatin (for APN) or Sacubitrilat/LBQ657 (for NEP).

  • Negative Control (Max Velocity, Vmax​ ): Vehicle (DMSO) matched to the compound concentration.

  • Background Control: Buffer + Substrate (No Enzyme) to monitor spontaneous substrate hydrolysis.

  • Assay Robustness: A Z′ -factor >0.6 must be achieved between the Vmax​ and Background controls before screening compounds.

Step-by-Step Protocol: Fluorogenic Inhibition Assay

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 10 µM ZnCl2​ . (Note: CHAPS prevents non-specific compound aggregation, while ZnCl2​ maintains metalloprotease structural integrity).

  • Enzymes: Recombinant Human APN or NEP (diluted to 0.5 nM final assay concentration).

  • Substrates:

    • For APN: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

    • For NEP: Suc-Ala-Ala-Phe-AMC.

Methodology
  • Compound Preparation: Serially dilute the 4-F-AMBPA derivative in 100% DMSO to create a 10-point dose-response curve (e.g., 10 mM down to 0.5 µM). Dilute these 1:50 in Assay Buffer to create 20X working stocks (final DMSO in assay will be 1%).

  • Enzyme Addition: Add 40 µL of the 0.5 nM Enzyme solution to a black, flat-bottom 96-well or 384-well microplate.

  • Inhibitor Addition: Add 5 µL of the 20X compound working stock to the respective wells.

  • Pre-Incubation (Critical Step): Incubate the plate at 37°C for 30 minutes.

    • Causality: Metalloprotease inhibitors often exhibit slow-binding kinetics due to the required displacement of a tightly bound water molecule at the catalytic zinc ion. Skipping this step leads to artificially inflated IC50​ values.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the fluorogenic substrate (at Km​ concentration, typically 10-20 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Read at Ex: 380 nm / Em: 460 nm every 60 seconds for 30 minutes at 37°C.

Assay Workflow Diagram

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate 2. Pre-incubation (Enzyme + 4-F-AMBPA, 30 min) Prep->Incubate AddSub 3. Substrate Addition (Fluorogenic AMC-peptide) Incubate->AddSub Read 4. Kinetic Readout (Ex: 380nm / Em: 460nm) AddSub->Read Analyze 5. Data Analysis (IC50 & Ki Determination) Read->Analyze

Caption: Step-by-step workflow for the fluorogenic biochemical inhibition assay.

Data Presentation & Analysis

Calculate the initial velocity ( v0​ ) by extracting the slope of the linear portion of the RFU (Relative Fluorescence Units) vs. Time plot. Normalize the v0​ of inhibitor-treated wells to the Vehicle control ( Vmax​ = 100% activity).

Fit the normalized data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ . Because the substrate is used at its Km​ , the absolute inhibition constant ( Ki​ ) can be approximated using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​
Expected Quantitative Outcomes

Below is a summary of typical quantitative assay data when evaluating optimized 4-F-AMBPA derivatives against wild-type metalloproteases:

Target EnzymeSubstrate UsedReference Inhibitor4-F-AMBPA Derivative (Expected IC50​ )Modality
Aminopeptidase N (APN) L-Leu-AMCBestatin ( IC50​ ~4 µM)15 - 50 nMCompetitive
Neprilysin (NEP) Suc-Ala-Ala-Phe-AMCSacubitrilat ( IC50​ ~2 nM)5 - 20 nMCompetitive

Note: The superior potency of the 4-F-AMBPA derivative compared to standard α -amino acid inhibitors (like Bestatin) highlights the critical nature of the fluorinated β -amino scaffold in optimizing S1' pocket engagement.

References[2] Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase. Researcher.life. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHum6965sc166oPIrOT7ViOk9WUauGRJFoMaTVfCzhNKzX8QFB1OddU4m3x6sT1y95c44IyDFSW6MGpxWh68SMw7ozPwNLx5Swc897tvQbo-mLKvA6uwexcMAzkqmjyUzZIA15hAkPgOvdVHeNFXVVQDQaMOrGdHWEAUED9es7x6pnaGGFWo_0GJ916KL48quRF8CKCA3H-z71RoQhIOEX0m9Dn7TDopZoC84ZKMAPhwfTg1VSOAgzK3hVZi9Feqqin1pH5rVZo-Q2fiEDxfBprRNC2TzFYYkCVYg==[3] New Selective Aminopeptidase N Inhibitors as Potential Therapeutics. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxtcxEG1ELmXAsopQZavALxT1hwPuDbnH5IjQtPNrX0yFrDHXFnXEYiBluLH-_1Lwm8PHMoJPdc_88Jbzj_nI0euB7sd1NTWEaWICP1utkDNWC2l9uWmnjnRPS44fjsR8K5aA-kFxhz01AhPmiQNo_aASAq3GHqCHddt3B8GmmoDEuwwlnGwe8o1fbhcVHoOWw0PBaJYb9U-qO_fN8ndr2m51_a9WEClkwQjndzdT7WVClFGuOtNfVM1asET3J7AM0NXVuwcPmsfmtqkrYmouhssKvsYZ_AJ1IzE-ZowTrVMdDFV9OqWmgxbJoD6P-DF2W-5i_RkViWkRXR3BkO69uGc2inINpyivw6Lit1faEMAxefxOkJwkplCnb64mbtPgkBA==[1] Retro-inverso concept applied to the complete inhibitors of enkephalin-degrading enzymes. PubMed (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH76Iqg6oRkALi5uH7QqPeF6PdV94YdFyLCgUb97-jHHvslF_biwKh434zbuspsOKJWwc7zeAkKxY_8dO_PKv-hKZBpqwyFoWTpK6CtS7Z0cC5MDwnEt7zQ23AEM_qQ0CqdRg==

Sources

Application

Application Notes &amp; Protocols: Dosing and Administration of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in Animal Models

Abstract This document provides a comprehensive guide for researchers on the dosing and administration of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in preclinical animal models. Due to the limited availability of di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers on the dosing and administration of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in preclinical animal models. Due to the limited availability of direct published data for this specific molecule, this guide establishes a robust framework based on the extensive research conducted on Baclofen , a structurally and mechanistically related GABA-B receptor agonist. The protocols and dosage recommendations herein are intended to serve as a well-grounded starting point for empirical dose-finding studies. We emphasize the principles of causality in experimental design, from vehicle selection to the choice of administration route, to ensure scientific rigor and reproducibility.

Introduction: Understanding the Compound Class

2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a derivative of aryl propionic acid[1]. Based on its structural similarity to known neuroactive compounds, it is hypothesized to function as a selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS)[2]. GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels. This results in a hyperpolarization of the neuronal membrane and a general dampening of neuronal excitability.

The activation of GABA-B receptors has been implicated in a wide range of physiological and pathological processes, making agonists of this receptor valuable tools in preclinical research for conditions such as:

  • Anxiety and Depression[3]

  • Spasticity and Muscle Rigidity[4]

  • Substance Abuse and Addiction[2]

  • Pain and Nociception

Given the potent effects of GABA-B agonists, establishing a safe and effective dosing regimen for a novel compound like 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is of paramount importance.

The Surrogate Approach: Leveraging Baclofen Data

Baclofen is a well-characterized GABA-B agonist used both clinically and extensively in animal research. Its pharmacokinetic and pharmacodynamic profiles have been established in multiple species. Therefore, it serves as an excellent surrogate to estimate the initial dose ranges and to design administration protocols for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. It is critical, however, that researchers perform their own dose-escalation studies to determine the specific therapeutic window and toxicity profile of the novel compound.

Compound Preparation and Formulation

Solubility and Vehicle Selection

The choice of vehicle is critical for ensuring complete dissolution of the compound and for minimizing any confounding biological effects of the vehicle itself.

  • Aqueous Vehicles: For initial studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the preferred vehicles for parenteral administration due to their isotonic nature. Given that the hydrochloride salt of a similar compound, 2-Amino-3-(4-bromophenyl)propanoic acid, is known, it is likely that 2-Aminomethyl-3-(4-fluorophenyl)propionic acid can be formulated as a salt to enhance aqueous solubility[5].

  • Non-Aqueous Vehicles: If the compound exhibits poor solubility in aqueous solutions, a solution containing a small percentage of a co-solvent like DMSO or ethanol may be necessary. However, the concentration of these co-solvents should be kept to a minimum (typically <5% for in vivo studies) as they can have their own biological effects.

Step-by-Step Solution Preparation Protocol (for Parenteral Administration)
  • Determine the Target Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the stock solution. Aim for an injection volume of 5-10 mL/kg for mice and 1-5 mL/kg for rats.

  • Weigh the Compound: Using a calibrated analytical balance, accurately weigh the required amount of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid powder.

  • Initial Dissolution: In a sterile container, add a small amount of the chosen vehicle to the powder to create a paste. This helps to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in small increments while vortexing or sonicating until the compound is fully dissolved.

  • pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using dilute HCl or NaOH.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile container.

  • Storage: Store the prepared solution at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light. Based on related compounds, stock solutions may be stable for 1 to 6 months when stored at -20°C or -80°C[6].

Dosing and Administration in Animal Models

The selection of the administration route and dose is dependent on the experimental goals, the desired onset and duration of action, and the specific animal model being used.

Recommended Starting Doses (Based on Baclofen)

The following table summarizes reported effective doses of Baclofen in various animal models. These should be used as a starting point for dose-range finding studies with 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

Animal ModelRoute of AdministrationBaclofen Dose RangeExperimental ApplicationReference(s)
MouseIntraperitoneal (IP)0.25 mg/kgAntidepressant-like activity (Forced Swim Test)[3]
MouseIntraperitoneal (IP)2.5 - 7.5 mg/kgGlucose homeostasis studies[7]
DogOral (PO)1 - 2 mg/kgTherapeutic dose for urinary retention[8][9][10]
DogOral (PO)> 1.3 mg/kgOnset of clinical signs of toxicity[4]
DogOral (PO)8 - 16 mg/kgLethal dose[8][10]
Routes of Administration

The choice of administration route significantly impacts the pharmacokinetic profile of the compound.

Start Select Administration Route Systemic Systemic Exposure Needed? Start->Systemic Rapid Rapid Onset Required? Systemic->Rapid Yes Local Local Administration (e.g., Intrathecal) - Targeted effect - Minimal systemic exposure Systemic->Local No IV Intravenous (IV) - 100% Bioavailability - Rapid Onset Rapid->IV Yes IP Intraperitoneal (IP) - High Bioavailability - Slower than IV Rapid->IP No Chronic Chronic Dosing? PO Oral (PO) - First-pass metabolism - Clinically relevant Chronic->PO Yes SC Subcutaneous (SC) - Slow absorption - Sustained release Chronic->SC No IP->Chronic

Caption: Decision tree for selecting an administration route.

  • Intravenous (IV): Provides 100% bioavailability and immediate onset of action. Ideal for pharmacokinetic studies.

  • Intraperitoneal (IP): Commonly used in rodents. It offers rapid absorption, though it is subject to some first-pass metabolism in the liver.

  • Oral (PO): Clinically relevant route, but bioavailability can be variable due to first-pass metabolism and absorption from the GI tract. Manual administration via gavage can be stressful to animals[11].

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV.

Protocol: Initial Dose-Range Finding Study

It is imperative to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose range for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

  • Animal Allocation: Use a small group of animals (n=3-5 per group) for each dose level.

  • Dose Selection: Start with a low dose based on the surrogate data (e.g., 0.1 mg/kg). Subsequent doses should be escalated by a factor of 2-3 (e.g., 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg).

  • Administration: Administer a single dose of the compound via the chosen route.

  • Observation: Closely monitor the animals for at least 24-48 hours for any signs of toxicity. Key parameters to observe include:

    • Changes in locomotor activity (sedation or hyperactivity)

    • Ataxia or loss of coordination

    • Changes in respiratory rate

    • Seizures or tremors

    • Changes in body weight and food/water intake

  • MTD Determination: The MTD is the highest dose that does not produce significant signs of toxicity.

cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Observation cluster_2 Phase 3: Analysis Dose1 Group 1: Low Dose (e.g., 0.1 mg/kg) Dose2 Group 2: Mid Dose (e.g., 1.0 mg/kg) Observe Monitor for 48h: - Behavior - Vitals - Weight Dose1->Observe Dose3 Group 3: High Dose (e.g., 10 mg/kg) Dose2->Observe Dose3->Observe MTD Determine Maximum Tolerated Dose (MTD) Observe->MTD ED Identify Effective Dose Range (ED) MTD->ED Administer Administer Single Dose Administer->Dose1 Administer->Dose2 Administer->Dose3

Caption: Workflow for a dose-range finding study.

Example Protocol: Forced Swim Test in Mice

This protocol provides an example of how to use a GABA-B agonist in a common behavioral paradigm for assessing antidepressant-like activity.

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week before the experiment.

  • Compound Preparation: Prepare 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in sterile saline at concentrations calculated to deliver 0.25, 0.5, and 1.0 mg/kg in an injection volume of 10 mL/kg. A vehicle control group (saline only) must be included.

  • Administration: Administer the compound or vehicle via IP injection 30 minutes before the test.

  • Forced Swim Test Apparatus: A glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place each mouse into the cylinder.

    • Record the session (6 minutes) with a video camera.

    • Score the last 4 minutes of the test for time spent immobile (making only small movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion and Best Practices

The successful implementation of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in animal models hinges on a systematic and empirical approach to dosing and administration. By leveraging the extensive data available for the surrogate compound Baclofen, researchers can establish a scientifically sound starting point for their investigations. However, we cannot overstate the importance of conducting independent dose-finding studies to characterize the specific properties of this novel molecule. Adherence to rigorous protocol design, careful observation, and appropriate vehicle selection will ensure the generation of reliable and reproducible data.

References

  • Młynarska-Celińska, A., & Sławiński, J. (2007). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Pharmacological Reports, 59(6), 656-664. [Link]

  • Gwathmey, J. K. (2023). Toxicoses From Skeletal Muscle Relaxants in Animals. MSD Veterinary Manual. [Link]

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  • Kumar, K., & Kumar, A. (2020). Baclofen Toxicity in Dogs. Small Animal Advances, 1(1), 1-3. [Link]

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  • Prescriber's Digital Reference. (n.d.). Baclofen - Drug Summary. [Link]

  • Wierońska, J. M., et al. (2012). mGlu 5 -GABA B interplay in animal models of positive, negative and cognitive symptoms of schizophrenia. Neuropharmacology, 62(2), 765-775. [Link]

  • ASPCApro. (n.d.). Baclofen overdose in dogs. [Link]

  • Saghir, S. A., & Rick, D. L. (2008). Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. Toxicological Sciences, 102(1), 12-23. [Link]

  • Balamurugan, R., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4344-4351. [Link]

  • Sharma, V., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3594-3606. [Link]

  • Rattner, B. A., et al. (2017). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. Anticoagulant Rodenticides and Wildlife, 75-114. [Link]

  • National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][4][6]triazol-4-yl]propanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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  • Srirangam, R. S., & Mitra, A. K. (2006). Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses. Drug Metabolism and Disposition, 34(9), 1480-1487. [Link]

  • Yahya, N. A., et al. (2026). Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. Egyptian Pharmaceutical Journal. [Link]

  • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

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Method

Application Notes and Protocols for 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid in Drug Design

Introduction: The Strategic Integration of Fluorinated GABA Analogs in Modern Drug Discovery In the landscape of contemporary drug design, the pursuit of enhanced therapeutic profiles with optimized pharmacokinetic and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Fluorinated GABA Analogs in Modern Drug Discovery

In the landscape of contemporary drug design, the pursuit of enhanced therapeutic profiles with optimized pharmacokinetic and pharmacodynamic properties is paramount. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid emerges as a compelling building block for medicinal chemists, strategically combining the structural motif of a γ-aminobutyric acid (GABA) analog with the benefits of targeted fluorination. While GABA is a major inhibitory neurotransmitter in the central nervous system (CNS), its therapeutic utility is hampered by its inability to efficiently cross the blood-brain barrier.[1][2] This has spurred the development of GABA analogs with improved pharmaceutical properties.[2][3]

The incorporation of a fluorine atom onto the phenyl ring of the parent amino acid is a well-established strategy in medicinal chemistry to modulate various molecular properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability.[4][5][6] Specifically, the introduction of fluorine can block sites of metabolism, leading to a longer biological half-life, and can alter the electronic nature of the molecule to enhance interactions with biological targets.[4][5] This guide provides a comprehensive overview of the potential applications of 2-aminomethyl-3-(4-fluorophenyl)propionic acid as a building block in drug design, supported by established principles and protocols.

Physicochemical and Pharmacokinetic Rationale

The unique structural features of 2-aminomethyl-3-(4-fluorophenyl)propionic acid offer several advantages in the design of novel therapeutics.

PropertyRationale and Potential Impact
GABA Analog Scaffold The γ-amino acid backbone provides a structural framework for targeting neurological pathways. While structurally similar to GABA, many analogs do not act directly on GABA receptors but on other targets like voltage-gated calcium channels.[7][8][9]
4-Fluorophenyl Moiety The fluorine atom can enhance metabolic stability by blocking potential sites of aromatic hydroxylation. It can also increase lipophilicity, potentially improving blood-brain barrier penetration.[4][6] The electron-withdrawing nature of fluorine can also influence the pKa of the amino group, affecting its interaction with target proteins.
Chiral Center The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects. The (S)-enantiomer is often the more potent form in related compounds like Pregabalin.

Mechanism of Action: Insights from Structurally Related Compounds

While specific data for 2-aminomethyl-3-(4-fluorophenyl)propionic acid is emerging, its mechanism of action can be inferred from well-characterized analogs like Pregabalin. Pregabalin, despite being a GABA analog, does not bind to GABA-A or GABA-B receptors.[7][8] Instead, its therapeutic effects are mediated by its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[7][10]

This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][11][12] This modulation of neurotransmitter release is the basis for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders.[10][11] It is highly probable that 2-aminomethyl-3-(4-fluorophenyl)propionic acid would exhibit a similar mechanism of action, making it a valuable building block for developing novel modulators of voltage-gated calcium channels.

Experimental Protocols

Protocol 1: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of 2-aminomethyl-3-(4-fluorophenyl)propionic acid, possessing both an amino and a carboxylic acid group, makes it amenable to standard peptide synthesis methodologies. The following is a generalized protocol for its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Objective: To synthesize a peptide containing a 2-aminomethyl-3-(4-fluorophenyl)propionic acid residue.

Materials:

  • Fmoc-protected 2-aminomethyl-3-(4-fluorophenyl)propionic acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-protected 2-aminomethyl-3-(4-fluorophenyl)propionic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Use as a Scaffold in Combinatorial Library Synthesis

This protocol outlines the use of 2-aminomethyl-3-(4-fluorophenyl)propionic acid as a central scaffold for the generation of a small molecule library, for example, through Ugi four-component reaction.

Objective: To generate a library of diverse small molecules based on the 2-aminomethyl-3-(4-fluorophenyl)propionic acid scaffold.

Materials:

  • 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

  • A diverse set of aldehydes

  • A diverse set of isocyanides

  • A diverse set of primary or secondary amines

  • Methanol as solvent

  • Multi-well reaction block or individual reaction vials

Procedure:

  • Scaffold Preparation: Prepare a stock solution of 2-aminomethyl-3-(4-fluorophenyl)propionic acid in methanol.

  • Reaction Setup:

    • In each well of a multi-well plate or in individual vials, add the 2-aminomethyl-3-(4-fluorophenyl)propionic acid stock solution.

    • To each well/vial, add a unique combination of an aldehyde, an amine, and an isocyanide from your diverse building block sets.

  • Reaction: Agitate the reaction mixtures at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Evaporate the solvent from each well/vial.

    • The resulting crude products can be purified using techniques suitable for parallel purification, such as solid-phase extraction or preparative thin-layer chromatography.

  • Characterization and Screening:

    • Characterize the purified compounds using techniques like LC-MS to confirm the identity of the products.

    • The library of compounds can then be screened in various biological assays to identify potential hits.

Visualizing Workflows and Concepts

Conceptual Pathway of Action

G cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action VGCC Voltage-Gated Calcium Channel Release Neurotransmitter Release VGCC->Release Ca2+ Influx a2d α2δ-1 Subunit a2d->VGCC Modulates a2d->Release Inhibits Vesicle Synaptic Vesicle (Glutamate, etc.) Drug 2-Aminomethyl-3-(4-fluorophenyl)propionic acid Drug->a2d Binds

Caption: Proposed mechanism of action for 2-aminomethyl-3-(4-fluorophenyl)propionic acid.

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow node_resin Resin Swell in DMF node_deprotect Fmoc Deprotection 20% Piperidine node_resin:f1->node_deprotect:f0 node_couple Amino Acid Coupling Activate AA Add to Resin node_deprotect:f1->node_couple:f0 node_wash Wash DMF, DCM node_couple:f2->node_wash:f0 node_repeat Repeat for next AA node_wash:f1->node_repeat node_repeat->node_deprotect:f0 Yes node_cleave Cleavage TFA Cocktail node_repeat->node_cleave:f0 No node_purify Purification RP-HPLC node_cleave:f1->node_purify:f0

Sources

Application

Application Notes and Protocols for Testing the Effects of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Introduction 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a synthetic amino acid derivative with structural similarities to the endogenous neurotransmitter γ-aminobutyric acid (GABA). Its structural resemblance to p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a synthetic amino acid derivative with structural similarities to the endogenous neurotransmitter γ-aminobutyric acid (GABA). Its structural resemblance to phenylalanine and GABA analogs suggests potential activity at GABA receptors, which are central to inhibitory neurotransmission in the central nervous system (CNS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound, with a primary focus on its potential interaction with the GABAB receptor, a class C G-protein coupled receptor (GPCR).

GABAB receptors are heterodimeric GPCRs that mediate slow and prolonged inhibitory signals in the brain.[1] Upon activation, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade also involves the modulation of ion channels, primarily the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, which collectively dampen neuronal excitability.[3][4]

Given this mechanism, the primary functional readout for GABAB receptor activation is the modulation of intracellular calcium levels. This application note will detail protocols for utilizing both recombinant cell lines and primary neuronal cultures to assess the effects of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid on cell viability, apoptosis, and, most critically, GABAB receptor-mediated calcium signaling.

Recommended Cell Models

The choice of cell model is critical for obtaining relevant and reproducible data. We recommend a tiered approach, starting with a well-characterized recombinant cell line for initial screening and mechanism of action studies, followed by validation in a more physiologically relevant primary neuron model.

Cell ModelTypeRationaleKey Considerations
CHO-K1 or HEK293 Cells Stably Expressing GABAB Receptors Recombinant Mammalian Cell LineProvide a robust and reproducible system with high expression of the target receptor, ideal for high-throughput screening and pharmacological characterization.[5][6]Ensure stable and functional expression of both GABAB1 and GABAB2 subunits.[2]
SH-SY5Y Human Neuroblastoma Cells Human Cancer Cell LineEndogenously express GABAB receptors and provide a human neuronal-like context for studying compound effects.[7][8]Receptor expression levels may be lower and more variable than in recombinant lines.
Primary Cortical Neurons (Rodent) Primary Cell CultureOffer the most physiologically relevant in vitro model, preserving native receptor expression and signaling pathways within a complex neuronal network.[9][10]Cultures are more complex to establish and maintain, with inherent variability between preparations.

Experimental Workflows

A logical progression of experiments is crucial for a thorough evaluation of the compound's effects. The following workflow is recommended:

Figure 1: A recommended experimental workflow for characterizing the cellular effects of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

Core Protocols

Part 1: Cell Culture and Maintenance

1.1. Recombinant Cell Lines (CHO-K1/HEK293-GABAB)

  • Culture Medium: For CHO-K1 cells, use Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418 or hygromycin, depending on the expression vector).[11][12] For HEK293 cells, use Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and the appropriate selection antibiotic.[13]

  • Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency. Use a suitable dissociation reagent like Trypsin-EDTA.

  • Quality Control: Regularly test for mycoplasma contamination.

1.2. SH-SY5Y Human Neuroblastoma Cells

  • Culture Medium: DMEM/F-12 medium supplemented with 10% FBS.

  • Passaging: Passage cells at a sub-cultivation ratio of 1:2 to 1:4 every 2 to 3 days.

1.3. Primary Cortical Neuron Culture (from embryonic rodents)

  • Coating Culture Plates: Coat plates with poly-L-lysine (10 µg/ml) overnight at 37°C to promote neuronal attachment.[10]

  • Dissociation: Dissect cortices from embryonic day 17-18 mouse or rat pups and place them in ice-cold dissection medium.[14] Mince the tissue and enzymatically digest with a solution like papain or trypsin.[15]

  • Plating: Gently triturate the tissue to obtain a single-cell suspension. Plate neurons in a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27.[14]

  • Maintenance: To inhibit the growth of non-neuronal cells, cytarabine (5 µg/ml) can be added to the culture 24 hours after plating for 48 hours.[14] Exchange half of the medium every 3-4 days.

Part 2: Cytotoxicity and Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[19] Read the absorbance at 570 nm using a microplate reader.[17]

Part 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them directly.[20]

  • Washing: Wash the cells twice with cold 1X PBS.[1]

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[20][21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 4: Functional GABAB Receptor Activation (Calcium Flux Assay)

This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye like Fluo-8.[22][23]

Figure 2: Workflow for the Fluo-8 Calcium Flux Assay.

Protocol:

  • Cell Plating: Seed cells (e.g., CHO-K1-GABAB, SH-SY5Y) into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[22]

  • Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.[22] Remove the culture medium and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature.[22]

  • Calcium Flux Measurement: Use a fluorescence microplate reader or a FLIPR (Fluorometric Imaging Plate Reader) to measure fluorescence intensity (Ex/Em = 490/525 nm) before and after the addition of the test compound.[22][24]

Experimental Design for Agonist vs. Antagonist Mode of Action:

  • Agonist Mode:

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid and monitor for an increase in fluorescence, indicating calcium mobilization.

    • Include a known GABAB agonist (e.g., Baclofen) as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

    • Add a known GABAB agonist at its EC50 concentration.

    • A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity.

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GABA or Agonist (e.g., 2-Aminomethyl-3- (4-fluorophenyl)propionic acid) GABAB_R GABAB Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux K+ Efflux K_channel->K_efflux Mediates

Figure 3: Simplified schematic of the GABAB receptor signaling pathway.

Data Analysis and Interpretation

  • Cytotoxicity: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Apoptosis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) from the flow cytometry data.

  • Calcium Flux: Analyze the change in fluorescence intensity over time. For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, determine the IC50 value for the inhibition of the agonist response.

Conclusion

The protocols outlined in this application note provide a robust framework for the in-depth cellular characterization of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. By systematically evaluating its effects on cell viability, apoptosis, and GABAB receptor-mediated calcium signaling, researchers can gain valuable insights into its pharmacological profile and potential as a modulator of inhibitory neurotransmission. The use of both recombinant and primary cell models will ensure the generation of comprehensive and physiologically relevant data, paving the way for further preclinical development.

References

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  • MDPI. "GABAB Receptor." Encyclopedia (2021).
  • Gross, G. W., et al. "HEK293-GABAAR cells expressing functional α1β2γ2-GABAARs are innervated...
  • Elabscience. "CHO-K1 Cell Line." Accessed March 7, 2026. [Link].

  • Cope, D. W., et al. "Mean data for HEK 293 cells expressing Ca V 3.2, GABA B 1b and GABA B 2...
  • Brock, C., et al. "The GABA B receptor quality control. HEK293 cells were transfected with...
  • Yamatsu, A., et al. "Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA)." Nutrients 13.10 (2021): 3456.
  • Biointron. "CHO-K1 Stable Cell Line Generation Services." Accessed March 7, 2026. [Link].

  • Xie, Y. M., et al. "Influence of different concentrations of dbcAMP in differentiation potentiality of SH-SY5Y cells to GABAergic-like cells.
  • Hirata, Y., et al. "Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe." ACS Chemical Biology 14.9 (2019): 2038-2045.
  • Maier, P. J., et al. "Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor." Frontiers in Pharmacology 1 (2010): 12.
  • Tresadern, G., et al. "Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation." Journal of Medicinal Chemistry 55.17 (2012): 7836-7846.
  • FitzGerald, U., et al. "Differential Gene Expression in Differentiated Human Neuroblastoma SH-SY5Y Cells in Response to a Cocktail of Monoamine Oxidase Inhibitors." International Journal of Molecular Sciences 23.19 (2022): 11843.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield &amp; Purity Optimization for 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals working with 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 91...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals working with 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3). As a conformationally restricted γ-aminobutyric acid (GABA) analogue, this compound is a critical building block in neuropharmacological API development.

Editorial Note on Nomenclature: A common point of failure in literature searches and raw material sourcing is nomenclature ambiguity. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is structurally identical to 3-amino-2-(4-fluorobenzyl)propanoic acid . The protocols and troubleshooting steps below apply universally to this structure, regardless of the IUPAC convention utilized in your inventory system.

Mechanistic Workflows & Synthetic Pathways

To optimize yield and purity, researchers must choose between the traditional Knoevenagel-reduction pathway and modern biocatalytic multicomponent reactions (MCRs). The traditional route is robust but prone to dimerization impurities during nitrile reduction. The enzymatic MCR route, utilizing Acylase Amano, offers superior chemoselectivity and directly yields the amide intermediate .

SynthesisWorkflow TradSM 4-Fluorobenzaldehyde + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation (Piperidine, Toluene, Δ) TradSM->Knoevenagel Alkene Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Knoevenagel->Alkene AlkeneRed Olefin Reduction (NaBH4, EtOH) Alkene->AlkeneRed Nitrile Ethyl 2-cyano-3-(4-fluorophenyl)propanoate AlkeneRed->Nitrile NitrileRed Nitrile Reduction (H2, Raney-Ni, NH3/MeOH) Nitrile->NitrileRed Critical Step: Avoid Dimerization AmineEster Ethyl 2-aminomethyl-3-(4-fluorophenyl)propanoate NitrileRed->AmineEster Hydrolysis Acidic Hydrolysis (6M HCl, Reflux, 3.0h) AmineEster->Hydrolysis EnzSM 4-Fluorobenzaldehyde + Cyanoacetamide + Ketone EnzCat Enzymatic MCR (Acylase Amano, H2O, 30°C) EnzSM->EnzCat Green Biocatalysis AmideInt 3-amino-2-(4-fluorobenzyl)propanamide (CAS: 1038293-66-1) EnzCat->AmideInt AmideInt->Hydrolysis Direct Hydrolysis Target 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (Target API Building Block) Hydrolysis->Target Isoelectric Precipitation

Figure 1: Traditional vs. Enzymatic synthetic workflows for the target GABA analogue.

Standard Operating Procedure: Enzymatic MCR to Target Acid

This self-validating protocol utilizes the biocatalytic route to bypass the problematic nitrile reduction step entirely, ensuring high purity of the final zwitterion.

Phase 1: Biocatalytic Domino Reaction

  • Charge a jacketed reactor with 4-fluorobenzaldehyde (1.0 eq), cyanoacetamide (1.1 eq), and a ketone donor (e.g., acetone) in a buffered aqueous system (pH 7.2).

  • Introduce Acylase Amano (AA) biocatalyst (10% w/w relative to aldehyde).

  • Agitate the mixture at 30–35 °C for 24 hours. The enzyme drives a biomimetic reduction, generating 3-amino-2-(4-fluorobenzyl)propanamide in situ.

  • Filter out the immobilized enzyme (retain for recycling). Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to isolate the amide intermediate.

Phase 2: Acidic Hydrolysis & Zwitterion Isolation

  • Suspend the isolated amide intermediate in 6M HCl (10 volumes).

  • Heat the mixture to reflux (100–105 °C) and stir for exactly 3.0 hours . (Causality check: Heating beyond 4 hours risks degradation of the fluorinated aromatic ring and decarboxylation).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl, yielding a crude hydrochloride salt.

  • Dissolve the salt in minimal distilled water. Carefully titrate with 2M NaOH to the isoelectric point (pH 5.5–6.0) to precipitate the zwitterionic target.

  • Filter, wash with cold ethanol (anti-solvent), and dry in vacuo at 45 °C.

Troubleshooting Guides & FAQs

Q1: During the reduction of the α-alkylated nitrile intermediate (Traditional Route), my yield drops significantly due to the formation of secondary amines. How can I prevent this? Causality: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate ( R−CH=NH ). If the local concentration of the newly formed primary amine ( R−CH2​−NH2​ ) is high, it acts as a nucleophile, attacking the imine to form a secondary amine dimer. Solution: You must push the equilibrium away from dimer formation. Perform the hydrogenation in a heavily ammonia-rich environment (e.g., 7M NH₃ in Methanol) using Raney Nickel. Alternatively, conduct the reduction in the presence of Boc-anhydride (Boc₂O) and Pd/C; this traps the primary amine in situ as a carbamate, completely preventing nucleophilic attack on the imine.

Q2: I am experiencing incomplete conversion during the final amide/ester hydrolysis step, but leaving it overnight causes degradation. What are the optimal parameters? Causality: The steric hindrance around the C2 position (due to the adjacent fluorobenzyl group) makes the amide/ester highly resistant to mild hydrolysis, necessitating harsh conditions (6M HCl at reflux). However, prolonged exposure to boiling concentrated acid leads to hydrolytic cleavage of the C-F bond or decarboxylation. Solution: Strict kinetic control is required. Literature and empirical data confirm that exactly 3.0 hours at reflux is the optimal thermodynamic window for complete hydrolysis of 3-amino-2-(4-fluorobenzyl)propanamide to the target acid without degrading the fluorophenyl ring . Do not leave this reaction unattended overnight.

Q3: How do I efficiently isolate the final amino acid from the aqueous acidic hydrolysis mixture without losing yield to the aqueous layer? Causality: The final product is a zwitterion. At highly acidic or highly basic pH, it exists as a highly water-soluble charged species (hydrochloride salt or sodium salt, respectively), making standard liquid-liquid organic extraction impossible. Solution: Utilize isoelectric precipitation. Concentrate the acidic mixture in vacuo to remove volatile HCl. Redissolve the residue in a minimum volume of water and carefully adjust the pH to 5.5–6.0 using aqueous NaOH or LiOH. At this isoelectric point (pI), the net charge of the molecule is zero, minimizing its aqueous solubility. Add an anti-solvent like cold ethanol or acetone to maximize crystallization yield.

Q4: We need the enantiopure (S)-enantiomer for downstream API development. Does the standard route support this? Causality: The traditional Knoevenagel condensation and subsequent reductions create a racemic mixture (0% ee) because the protonation/reduction steps lack a chiral environment. Solution: You must either shift to the enzymatic MCR pathway—which utilizes stereoselective Acylase Amano to favor a specific enantiomer—or perform a classical chiral resolution on your final racemic product. For resolution, form diastereomeric salts using (+)- or (-)-camphorsulfonic acid in a hot ethanol/water mixture, followed by fractional crystallization.

Quantitative Data Summary

The following table summarizes the expected performance metrics when optimizing the synthesis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid across the two primary pathways discussed.

ParameterTraditional Knoevenagel RouteEnzymatic MCR Route
Key Starting Materials Ethyl cyanoacetate, 4-FluorobenzaldehydeCyanoacetamide, 4-Fluorobenzaldehyde
Primary Intermediate Ethyl 2-cyano-3-(4-fluorophenyl)propanoate3-amino-2-(4-fluorobenzyl)propanamide
Reduction Methodology Catalytic Hydrogenation (Raney-Ni / Pd-C)Biomimetic Reduction (Acylase Amano)
Hydrolysis Time (6M HCl) 4.0 - 5.0 hours3.0 hours (Strict control required)
Overall Yield 45% – 55%65% – 75%
Purity (HPLC) > 95% (Prone to dimer impurities)> 98% (High chemoselectivity)
Stereocontrol Racemic (0% ee)Enantioselective potential

References

  • Liu, Z.-Q., Hu, Y.-J., Chen, X.-Y., Wu, Q., & Lin, X.-F. (2015). Enzymatic multicomponent reaction for simultaneous synthesis of two important scaffolds, pyridin-2-ones and α-alkylated nitriles. Tetrahedron, 71(4), 663-668.[Link]

  • Torres, S. Y., Brieva, R., & Rebolledo, F. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. International Journal of Molecular Sciences, 23(16), 8852.[Link]

Optimization

Stability and proper storage conditions for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Welcome to the advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind the chemical behaviors of this specific fluorinated β2-amino acid, providing you with self-validating protocols to ensure absolute scientific integrity in your drug development and peptidomimetic workflows.

Part 1: Mechanistic Profiling & Stability Dynamics

To effectively troubleshoot and store 2-Aminomethyl-3-(4-fluorophenyl)propionic acid, one must first understand the molecular mechanics driving its behavior:

  • The β-Amino Acid Core : Unlike standard α-amino acids, the β-branching (aminomethyl group) provides exceptional resistance to enzymatic degradation. The structural versatility of β-amino acids makes them highly valuable in molecular design, specifically for enhancing resistance to proteolysis in peptide therapeutics .

  • The Fluorophenyl Moiety : Fluorination alters the electrostatic properties of the aromatic ring without significantly changing its steric bulk. This modification increases lipophilicity and can dramatically improve the pharmacokinetic profile of downstream peptides. Furthermore, fluorinated amino acids are critical for engineering peptide drug candidates and probing ligand−receptor interactions .

  • Hygroscopicity vs. Stability : While the C-F bond is incredibly stable, the zwitterionic core (or its hydrochloride salt form, CAS 2287322-41-0) is highly hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature of the powder. This leads to caking and creates microenvironments where trace hydrolysis or altered hydrogen bonding can occur .

Part 2: Troubleshooting Guide & FAQs

Q1: During HPLC analysis of stored batches, I am observing baseline drift and a secondary peak at a lower retention time. What is causing this, and how can I prevent it?

Root Cause (Causality) : This is typically indicative of moisture absorption. Fluorinated amino acids exhibit altered hydrogen bonding capacities; when ambient moisture infiltrates the sample, it forms a hydrate complex that alters the partition coefficient during reverse-phase HPLC. In rare cases of thermal stress, intermolecular condensation (lactamization) may occur. Self-Validating Resolution :

  • Implement a moisture check using Karl Fischer (KF) titration. If moisture is >1.0%, the batch integrity is compromised.

  • Do not discard immediately; lyophilize the affected batch to restore the anhydrous state.

  • Re-run the HPLC. If the secondary peak persists post-lyophilization, thermal degradation has occurred, and the batch must be discarded.

Q2: My peptide coupling yields using this building block are inconsistent (ranging from 40-85%). How do I optimize this?

Root Cause (Causality) : The β-branching introduces significant steric hindrance compared to standard α-amino acids. Furthermore, if the compound is stored as an HCl salt, residual acidic microenvironments can neutralize your coupling reagents (e.g., HATU/DIEA), stalling the reaction. Self-Validating Resolution :

  • Pre-activate the carboxylic acid using highly efficient coupling reagents (e.g., COMU).

  • Increase the equivalents of the non-nucleophilic base (DIPEA) to 3.0–4.0 eq to ensure complete deprotonation of the amine salt.

  • Validation step : Verify the integrity of the free amine via LC-MS prior to the coupling step to ensure no premature degradation has occurred.

Q3: The powder has formed hard clumps in the storage vial. Is it still viable for biological assays?

Root Cause (Causality) : Caking is a direct result of improper sealing and moisture ingress acting as a plasticizer. Self-Validating Resolution : Do not use caked powder for quantitative assays. The molecular weight has effectively changed due to water mass. You must re-lyophilize the powder and verify the exact mass via quantitative NMR (qNMR) before proceeding.

Part 3: Quantitative Stability Profiles

The following table summarizes the stability of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid under various ICH-aligned conditions.

Table 1: Accelerated and Long-Term Stability Data

Storage ConditionTemp / HumidityDurationPurity (HPLC)Moisture ContentPhysical State
Long-Term (Optimal) 2-8°C / <60% RH24 Months>99.5%<0.5%Free-flowing powder
Room Temperature 25°C / 60% RH12 Months98.2%1.2%Slight clumping
Accelerated Stress 40°C / 75% RH6 Months94.5%>3.0%Caked / Discolored
Freeze-Thaw Cycles -20°C to 25°C10 Cycles99.1%0.8%Free-flowing powder

Part 4: Standard Operating Procedure (SOP): Aliquoting & Storage

To maintain >99% purity over a 24-month lifecycle, follow this self-validating methodology.

Step 1: Thermal Equilibration Remove the sealed master vial from the 2-8°C refrigerator. Place it in a desiccator at room temperature (20-25°C) for a minimum of 60 minutes. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, ruining the batch.

Step 2: Environment Control Perform all weighing and aliquoting inside a glove box or under a dry Argon stream.

Step 3: Amber Aliquoting Transfer single-use quantities (10-50 mg) into amber glass vials. Causality: Amber glass protects the fluorophenyl moiety from potential UV-induced radical reactions , while single-use aliquots prevent repeated freeze-thaw/condensation cycles.

Step 4: Inert Gas Purging Gently purge each vial with Argon gas for 5 seconds to displace oxygen and moisture.

Step 5: Sealing and Storage Seal the vials with PTFE-lined caps. Store the aliquots at 2-8°C for regular use, or -20°C for long-term archiving.

Step 6: Baseline Validation (Critical) Randomly select one newly prepared aliquot and perform an LC-MS analysis to establish a baseline chromatogram. Retain this data to validate against future experimental anomalies.

Part 5: Visualizations & Workflows

HPLC_Troubleshooting Start Issue: Baseline Drift & Impurity Peaks Detected KF_Test Perform Karl Fischer Titration Start->KF_Test HighMoisture Result: >1.0% Moisture KF_Test->HighMoisture Moisture Ingress LowMoisture Result: <1.0% Moisture KF_Test->LowMoisture Dry Sample Action_High Action: Lyophilize batch & check sealing protocol HighMoisture->Action_High LCMS_Test Perform LC-MS Analysis LowMoisture->LCMS_Test ThermalDeg Result: Lactam / Condensation Products LCMS_Test->ThermalDeg Thermal Stress Action_Thermal Action: Discard batch. Ensure storage at 2-8°C ThermalDeg->Action_Thermal

Caption: Troubleshooting decision tree for resolving HPLC impurities in fluorinated β-amino acids.

Storage_Workflow Equilibrate 1. Equilibrate to RT in Desiccator GloveBox 2. Transfer to Inert Glove Box Equilibrate->GloveBox Aliquot 3. Aliquot into Amber Vials GloveBox->Aliquot Argon 4. Purge with Argon Gas Aliquot->Argon Seal 5. Seal with PTFE Caps Argon->Seal Store 6. Store at 2-8°C or -20°C Seal->Store

Caption: Step-by-step workflow for self-validating aliquoting and long-term storage.

Part 6: References

  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing Source: White Rose eTheses Online URL:[Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids Source: ResearchGate URL:[Link]

  • Fluorinated amino acids Source: Refubium - Freie Universität Berlin URL:[Link]

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Experiments with 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Welcome to the technical support center for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges encountered with this GABA analogue. The following question-and-answer format addresses specific issues to ensure the successful application of this compound in your research.

Part 1: Synthesis and Purification

Question 1: I am experiencing a low yield in the synthesis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. What are the likely causes and how can I improve it?

A low synthetic yield can be a significant bottleneck. The root cause often lies in one of several key stages of the synthesis process. A systematic approach to troubleshooting is crucial.[1]

Initial Diagnostic Workflow:

The first step is to determine if the issue lies with the on-resin synthesis or during the cleavage and work-up stages. A test cleavage on a small sample of the resin can provide valuable insight.[1]

Low_Yield_Troubleshooting start Low Final Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage mass_present Target Mass Present? test_cleavage->mass_present investigate_cleavage Investigate Cleavage & Work-up mass_present->investigate_cleavage Yes investigate_synthesis Investigate On-Resin Issues mass_present->investigate_synthesis No optimize_cocktail Optimize Cleavage Cocktail & Conditions investigate_cleavage->optimize_cocktail incomplete_reaction Incomplete Deprotection or Coupling? investigate_synthesis->incomplete_reaction aggregation Peptide Aggregation? incomplete_reaction->aggregation No optimize_coupling Optimize Coupling/Deprotection Times & Reagents incomplete_reaction->optimize_coupling Yes disrupt_aggregates Disrupt Aggregates: - Elevated Temperature - Chaotropic Agents aggregation->disrupt_aggregates Yes change_reagents Change Coupling Reagents (e.g., HATU, HBTU) optimize_coupling->change_reagents

Caption: Troubleshooting workflow for low synthetic yield.

Common Issues and Solutions in Synthesis:

Potential Issue Explanation Recommended Solution
Incomplete Deprotection The Fmoc protecting group may not be fully removed, preventing the next amino acid from coupling efficiently.Increase deprotection time or use a stronger deprotection solution. Perform a Kaiser test to confirm the presence of free amines before proceeding with coupling.[2]
Inefficient Coupling Steric hindrance from the fluorophenyl group can slow down the coupling reaction.Double couple the amino acid by repeating the coupling step with fresh reagents.[1] Alternatively, use a more potent coupling reagent like HATU or HBTU.
Peptide Aggregation The hydrophobic nature of the 4-fluorophenyl group can lead to aggregation of the growing peptide chain on the solid support, blocking reactive sites.[3][4]Consider using microwave-assisted synthesis to reduce aggregation.[3] Alternatively, switch to a solvent like N-methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain.[4]
Premature Cleavage The linker attaching the peptide to the resin may be unstable under the reaction conditions.Ensure the correct resin and linker chemistry are being used for your synthetic strategy.

Part 2: Solubility, Handling, and Storage

Question 2: I am having difficulty dissolving 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. What is the recommended procedure?

The solubility of fluorinated compounds can be challenging. Based on data for the similar compound, 2-Amino-3-(4-fluorophenyl)propanoic acid, solubility in aqueous solutions can be achieved with assistance.[5][6][7]

Recommended Solubilization Protocol:

  • Initial Solvent: Start with deionized water.

  • Concentration: Aim for a concentration of up to 10 mg/mL.[5][6][7]

  • Assisted Dissolution: Use sonication and warming (up to 60°C) to aid dissolution.[5][6][7]

  • Stock Solution Preparation: For a 1 mM stock solution from 1 mg of the compound (MW: 199.2 g/mol ), you would dissolve it in 5.02 mL of solvent.

  • Sterilization: If using the solution in cell culture, filter-sterilize through a 0.22 µm filter after dissolution.[5][6][7]

Stock Solution Storage:

Storage TemperatureDuration
-80°Cup to 6 months
-20°Cup to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[5][6][7]

Question 3: What are the proper handling and storage procedures for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid?

As a fluorinated organic compound, specific precautions should be taken.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[9]

  • Skin Contact: Avoid contact with skin, as it may cause irritation.[8] In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous materials.[10]

Storage of Solid Compound:

Storage TemperatureDuration
-20°Cup to 3 years
4°Cup to 2 years

The compound is a white to off-white solid and should be stored in a tightly sealed container.[5][6][7]

Part 3: Biological Assays and Data Interpretation

Question 4: I am not observing the expected biological activity of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid as a GABA analogue. What could be the issue?

As a GABA analogue, this compound is expected to interact with the GABAergic system. A lack of expected activity could stem from several factors.

Biological_Activity_Troubleshooting start No Expected Biological Activity compound_integrity Compound Integrity Verified? start->compound_integrity verify_compound Verify with NMR, MS compound_integrity->verify_compound No assay_conditions Assay Conditions Optimized? compound_integrity->assay_conditions Yes optimize_assay Optimize pH, Temperature, Incubation Time assay_conditions->optimize_assay No cell_line Cell Line/Model Appropriate? assay_conditions->cell_line Yes select_model Select Model with Known GABA Receptor Expression cell_line->select_model No

Caption: Troubleshooting workflow for unexpected biological activity.

Potential Reasons for Lack of Activity:

  • Compound Integrity: Verify the purity and identity of your compound using analytical techniques such as NMR and mass spectrometry. Improper storage or handling could lead to degradation.

  • Assay Conditions: Ensure that the pH, temperature, and incubation times of your assay are optimal for the biological system you are studying.

  • Cell Line or Animal Model: The expression levels of GABA receptors can vary significantly between different cell lines and tissues. Confirm that your chosen model expresses the target receptor at a sufficient level.

  • Metabolic Instability: The compound may be rapidly metabolized in your experimental system. Consider performing metabolic stability assays to assess its half-life.

  • Blood-Brain Barrier Penetration: For in vivo studies targeting the central nervous system, the compound must be able to cross the blood-brain barrier. Low lipophilicity can limit its efficacy.[11]

Question 5: My results are inconsistent across experiments. What are some common sources of variability?

Inconsistent results can be frustrating. Here are some areas to investigate:

  • Stock Solution Preparation: Inaccuracies in weighing the compound or measuring the solvent volume can lead to variations in the final concentration. Always use a calibrated balance and appropriate volumetric glassware.

  • Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing of stock solutions can lead to degradation.[5][6][7] Use single-use aliquots.

  • Experimental Technique: Ensure that your experimental protocols are followed consistently across all experiments. Small variations in timing, temperature, or reagent addition can introduce variability.

  • Cell Culture Conditions: If using cell-based assays, variations in cell passage number, confluency, and media composition can impact the results.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a GABA analogue like 2-Aminomethyl-3-(4-fluorophenyl)propionic acid?

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11] GABA analogues are designed to modulate the GABAergic system, which can be beneficial in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.[12] A deficiency in GABA is associated with several neurological and psychiatric conditions.[11][13][14]

Q2: Are there any known safety concerns with fluorinated compounds?

While generally stable, some fluorinated compounds can degrade to release hydrofluoric acid (HF), which is highly corrosive and toxic.[9] It is essential to follow proper handling and storage procedures to minimize this risk.[9][10][15][16]

Q3: Can I use this compound in peptide synthesis?

Yes, as an amino acid derivative, it can be incorporated into peptides using solid-phase peptide synthesis (SPPS).[5] However, be mindful of the potential for steric hindrance from the fluorophenyl group, which may require optimization of coupling conditions.[1][2][3][4]

Q4: How does the fluorine atom affect the properties of the molecule?

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[17][18] This is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic profile of a compound.

References

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  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • MedchemExpress. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Greyhound Chromatography. (n.d.). Reference and Handling Guide Perfluoroalkyl Compounds.
  • PlasticsEurope. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Iftimie, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1099.
  • Hone, C. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-47.
  • Princeton University. (n.d.). Fluorine Safety. Environmental Health and Safety.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
  • MedchemExpress. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid (Spanish).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-(4-Fluorophenyl)propionic acid.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-3-(4-fluorophenyl)propanoic acid.
  • Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3206-3227.
  • VitaminExpress. (2022, March 25). GABA – Effects, Dosage, Deficiency & Side Effects.
  • MedchemExpress. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid (Korean).
  • Rutkauskas, K., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234.
  • ChemScene. (n.d.). (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
  • Mondal, D., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4383-4390.
  • Szymańska, P., et al. (2016). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 23(19), 1981-1998.
  • Pearl, P. L., et al. (2009). Inherited disorders of GABA metabolism. Future Neurology, 4(5), 631–640.
  • Kumar, K. A., et al. (2005). An update on GABA analogs for CNS drug discovery. Current Medicinal Chemistry, 12(19), 2245-2258.
  • United States Pharmacopeia. (2021, August 10). Safety Review of Gamma-Aminobutyric Acid (GABA).
  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 934567.
  • Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354.
  • National Center for Biotechnology Information. (2011, July 7). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][5]triazol-4-yl]propanoic acid. PubChem.

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid.
  • National Center for Biotechnology Information. (n.d.). 3-((4-Fluorophenyl)formamido)propanoic acid. PubChem.

Sources

Optimization

Optimizing the solubility of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid for in vitro assays

Welcome to the technical support guide for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.

Introduction: Understanding the Challenge

2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a GABA analogue and, like many amino acid derivatives, it exists as a zwitterion at physiological pH.[1] This dual-charge nature—possessing both a positive charge on the amino group and a negative charge on the carboxyl group—results in strong intermolecular forces, often leading to high crystal lattice energy and, consequently, poor solubility in both aqueous and organic solvents.[2] Optimizing the solubility of this compound is a critical first step for any in vitro experiment to ensure accurate concentration-response relationships and avoid artifacts from compound precipitation.[3][4]

This guide will walk you through understanding the compound's properties, troubleshooting common solubility issues, and applying systematic protocols to achieve clear, stable solutions for your assays.

Section 1: Physicochemical Profile

A foundational understanding of the compound's properties is essential for troubleshooting. While specific experimental data for this exact molecule is sparse, we can infer its behavior from its structural similarity to other fluorinated phenylalanine and GABA derivatives.[5][6]

PropertyValue / Inferred CharacteristicSignificance for Solubility
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol Affects mass-to-mole calculations for solution prep.
Structure GABA analogue, Phenylalanine derivativePossesses both a primary amine (basic) and a carboxylic acid (acidic) group.
Predicted Nature Zwitterionic / AmphotericSolubility is highly dependent on pH. Minimum solubility occurs at the isoelectric point (pI).
pKa (Inferred) ~2-3 (Carboxylic Acid), ~9-10 (Amino Group)These values dictate the pH ranges where the molecule is charged and thus more soluble in aqueous media.
Appearance White to off-white solid/powder[7] Visual confirmation of dissolution is key.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with this compound.

Q1: What is the best starting solvent to dissolve 2-Aminomethyl-3-(4-fluorophenyl)propionic acid?

A1: For many GABA analogs, direct dissolution in aqueous buffers like PBS is challenging.[8] The recommended starting approach is to first attempt solubilization in deionized water with pH adjustment. If that fails, a high-purity organic solvent like Dimethyl Sulfoxide (DMSO) is the standard choice for creating a concentrated stock solution.[8] While some related compounds show limited solubility in water with heating, this may not be suitable for all assays.[5][9]

Q2: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture media. What happened?

A2: This is a classic problem of solvent-shifting. The compound is soluble in 100% DMSO but may be poorly soluble in the final aqueous environment of your assay, especially if the final DMSO concentration is low (<0.5%). The introduction of the aqueous buffer can cause the compound to precipitate. To solve this, you may need to lower the concentration of your stock solution or adjust the pH of your final assay medium.

Q3: Can I just heat the solution to get it to dissolve?

A3: Gentle warming (e.g., to 37°C) can aid dissolution, particularly for aqueous solutions.[8] However, excessive or prolonged heating should be avoided as it can degrade the compound.[8] A supplier datasheet for a similar compound, 2-Amino-3-(4-fluorophenyl)propanoic acid, notes that heating to 60°C can be used, but this should be approached with caution and validated for your specific assay.[5]

Q4: Why is my compound's solubility changing from batch to batch?

A4: Variability can be due to differences in the polymorphic form (crystal structure) of the solid compound or minor impurities. It is crucial to source high-purity material and to re-validate your solubilization protocol if you switch suppliers or receive a new lot.

Section 3: In-Depth Troubleshooting & Protocols

When simple dissolution fails, a systematic approach is required. The following guides provide step-by-step instructions for achieving a stable solution.

Troubleshooting Workflow

The diagram below outlines a logical decision-making process for tackling solubility issues.

Solubility_Workflow start Start: Compound Fails to Dissolve in Aqueous Buffer check_purity Verify Compound Purity & Identity start->check_purity protocol1 Protocol 1: Aqueous Solubility via pH Adjustment check_purity->protocol1 is_soluble1 Is Compound Soluble? protocol1->is_soluble1 protocol2 Protocol 2: Prepare Concentrated Organic Stock (DMSO) is_soluble1->protocol2 No success Success: Solution is Ready for Assay is_soluble1->success Yes is_soluble2 Is Compound Soluble? protocol2->is_soluble2 dilution_test Perform Serial Dilution into Final Assay Buffer is_soluble2->dilution_test Yes troubleshoot Advanced Troubleshooting: - Lower Stock Concentration - Consider Co-solvents - Contact Technical Support is_soluble2->troubleshoot No precipitates Precipitation Occurs? dilution_test->precipitates precipitates->success No precipitates->troubleshoot Yes

Caption: A decision-making workflow for troubleshooting solubility.

Mechanism of pH-Dependent Solubility

Because this compound is zwitterionic, its charge state—and therefore its interaction with water—is governed by the pH of the solution. Adjusting the pH away from the isoelectric point (pI) increases net charge and enhances solubility.[10][11]

Sources

Troubleshooting

Preventing degradation of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in experimental solutions

A Guide to Preventing Degradation in Experimental Solutions Welcome to the technical support center for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation in Experimental Solutions

Welcome to the technical support center for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in experimental settings. The following information is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid in solution?

A1: The degradation of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is primarily influenced by several factors due to its chemical structure, which includes a primary amine, a carboxylic acid, and a fluorophenyl group. Key factors include:

  • pH: Both highly acidic and alkaline conditions can promote degradation. The amino and carboxylic acid groups are pH-sensitive.[1][2]

  • Oxidation: The primary amine is susceptible to oxidation from dissolved oxygen or other oxidizing agents in the solution.[3][4][5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[3][6]

  • Light Exposure: The aromatic fluorophenyl ring makes the compound susceptible to photodegradation, especially from UV light.[3][6][7]

  • Lactamization: As a γ-amino acid analog, there is a potential for intramolecular cyclization to form a γ-lactam, a common degradation pathway for similar compounds like pregabalin.[8][9][10]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure long-term stability, stock solutions should be stored under controlled conditions. Based on best practices for fluorinated compounds and amino acid derivatives:

  • Temperature: Store stock solutions frozen at -20°C or -80°C for long-term storage.[3][6][11] For short-term use, refrigeration at 2-8°C is acceptable.[12]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][6]

  • Atmosphere: For maximum stability, especially if the solvent is prone to peroxide formation, consider overlaying the solution with an inert gas like nitrogen or argon before sealing.[3]

Q3: What is the optimal pH range for preparing and storing aqueous solutions of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid?

A3: For amino acids, the greatest stability in aqueous solution is typically found near their isoelectric point (pI), where the net charge is zero. While the exact pI of this compound is not published, it can be estimated from its structure. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize degradation.[2] Avoid strongly acidic or basic conditions, which can catalyze hydrolysis and other reactions.[1]

Q4: Which solvents are recommended for preparing experimental solutions?

A4: The choice of solvent is critical.

  • Aqueous Buffers: For many biological experiments, aqueous buffers are necessary. Use high-purity, degassed water to prepare buffers. Phosphate or citrate buffers are often suitable choices within the recommended pH range of 4-7.

  • Organic Solvents: If an organic solvent is required, consider HPLC-grade acetonitrile or ethanol. Be aware that some solvents can react with the compound. For example, acetonitrile can form adducts with primary amines under certain conditions, especially in the presence of alkaline impurities.[13]

Q5: How can I detect if my compound is degrading?

A5: The most reliable method for detecting degradation is through analytical chromatography.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques, coupled with UV detection, are ideal for separating the parent compound from any degradation products.[14][15][16] A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the mass of degradation products, which can help in elucidating the degradation pathway.[17][18][19][20]

Troubleshooting Guide

Problem 1: Rapid loss of compound potency or inconsistent experimental results.

This issue often points to the degradation of the compound in the experimental solution.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency B Assess Solution Preparation & Storage Conditions A->B C Analyze Sample by HPLC or LC-MS B->C D Degradation Confirmed? (New peaks, reduced parent peak) C->D E Review Solution pH D->E Yes N No Degradation Detected D->N No F Review Storage Temperature E->F I Adjust pH to 4-7 using a suitable buffer E->I G Review Light Exposure F->G J Store at -20°C or below. Aliquot to avoid freeze-thaw cycles. F->J H Review Solvent Choice G->H K Use amber vials or protect from light G->K L Use high-purity, degassed solvents. Consider alternative solvents. H->L M Re-analyze sample to confirm stability I->M J->M K->M L->M O Investigate other experimental variables (e.g., interactions with other reagents) N->O

Caption: Troubleshooting workflow for loss of compound potency.

Detailed Steps:

  • Verify Storage and Handling:

    • Temperature: Was the solution stored at the recommended temperature (-20°C or below)?[3][6] Frequent freeze-thaw cycles can accelerate degradation; consider preparing single-use aliquots.

    • Light: Was the solution protected from light?[3][6] Aromatic compounds are particularly susceptible to photodegradation.[7][21]

    • Oxygen: Was the solution prepared with degassed solvents? Dissolved oxygen can lead to oxidative degradation of the primary amine.[4][5]

  • Analytical Confirmation:

    • Run an HPLC or LC-MS analysis on a freshly prepared standard solution and compare it to the problematic experimental solution.

    • Look for a decrease in the main peak corresponding to 2-Aminomethyl-3-(4-fluorophenyl)propionic acid and the emergence of new peaks.

  • Corrective Actions:

    • pH Adjustment: If the solution's pH is outside the optimal 4-7 range, prepare a new solution using a suitable buffer (e.g., phosphate or citrate).[2]

    • Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents. Impurities in solvents can catalyze degradation.[13]

    • Inert Atmosphere: For ultimate protection against oxidation, especially for long-term experiments, consider preparing and storing solutions under an inert atmosphere (nitrogen or argon).[3]

Problem 2: Appearance of an unknown peak in HPLC/LC-MS analysis.

The appearance of a new peak is a direct indication of degradation or impurity formation.

Potential Degradation Pathways and Identification:

cluster_main Potential Degradation Pathways Parent 2-Aminomethyl-3-(4-fluorophenyl)propionic acid Lactam γ-Lactam (Intramolecular Cyclization) Parent->Lactam Heat, pH extremes Oxidized Oxidized Amine (e.g., imine, hydroxylamine) Parent->Oxidized O₂, Metal Ions Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat, Light

Caption: Potential degradation pathways for the compound.

Identification and Mitigation:

  • Lactam Formation:

    • Indication: A common degradation product for γ-amino acids is the corresponding γ-lactam, formed through intramolecular cyclization with the loss of a water molecule.[8][9][10] This is often promoted by heat.

    • Mitigation: Maintain neutral pH and avoid high temperatures during experiments and storage.

  • Oxidative Degradation:

    • Indication: The primary amine can be oxidized.[4][5] This can be catalyzed by trace metal ions.

    • Mitigation: Use degassed solvents and consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.

  • Photodegradation:

    • Indication: The fluorophenyl group can absorb UV light, leading to degradation.[7][21]

    • Mitigation: Conduct experiments in low-light conditions and always store solutions in light-protecting containers.[3][6]

Summary of Recommended Solution Handling Conditions

ParameterRecommendationRationale
pH 4.0 - 7.0Minimizes acid/base-catalyzed degradation; enhances stability of amino and carboxyl groups.[1][2]
Temperature Storage: ≤ -20°CExperiment: Keep as low as feasibleReduces the rate of all chemical degradation reactions.[3][6]
Solvent High-purity, degassed water, or HPLC-grade organic solventsPrevents degradation caused by impurities or dissolved oxygen.[3][13]
Light Store and handle in the dark (amber vials)Prevents photodegradation of the aromatic ring.[6][7]
Atmosphere Use degassed solvents; consider inert gas overlay for long-term storagePrevents oxidative degradation of the primary amine.[3][4]
References
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  • Vertex AI Search. (2025, October 1).
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  • International Journal of Pharmaceutical Sciences and Research. (2014, September 24).
  • PubMed. (2020, February 15). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets.
  • ACS Publications. (2014, May 19). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
  • Google Patents.
  • Patsnap Eureka. (2026, March 5). Aromatic Compounds Stability Under UV Exposure.
  • Wikipedia. Phenibut.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • MedchemExpress.com. 2-Amino-3-(4-fluorophenyl)propanoic acid.
  • ResearchGate. (2026, January 21).
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  • PMC. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • PMC. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment.
  • ChemScene. (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
  • Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals.
  • Journal of Applied Pharmaceutical Science. (2012, April 21).
  • GHP News. (2025, June 5). Phenibut HCL Nootropics: Detailed Research Resource for Labs.
  • ACS Publications. (2025, October 27). Addressing the Challenges of Polycyclic Aromatic Hydrocarbons Photodegradation Using Affordable and Easily Synthesized Titania-.
  • Sigma-Aldrich. (R)-2-Amino-3-(4-fluorophenyl)propanoic acid.
  • PMC.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • PMC. (2023, November 22). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source.
  • PMC. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
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  • PubMed. (2017, May 16). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7)
  • PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227.
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Optimization

Refining analytical methods for sensitive detection of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Welcome to the technical support resource for the analysis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. As a GABA analogue with a unique fluorophenyl structure, this compound presents specific challenges and opport...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. As a GABA analogue with a unique fluorophenyl structure, this compound presents specific challenges and opportunities in analytical method development. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested advice and robust protocols to achieve sensitive and reliable detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying 2-Aminomethyl-3-(4-fluorophenyl)propionic acid?

A1: The three most common and effective techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

  • HPLC-UV: A good choice for purity assessments and quantification in simpler matrices. The fluorophenyl group provides a suitable chromophore for UV detection (typically around 220 nm)[1]. However, it may lack the sensitivity and selectivity required for complex biological samples.

  • LC-MS/MS: This is the gold standard for sensitive and selective quantification in complex matrices like plasma, serum, or tissue homogenates.[2][3] Its ability to distinguish the analyte from matrix interferences makes it ideal for pharmacokinetic and metabolic studies.

  • GC-MS: A powerful technique, but it requires a derivatization step to make the polar, non-volatile amino acid amenable to gas chromatography.[4] This adds a sample preparation step but can yield excellent sensitivity and chromatographic resolution.

Q2: Is derivatization necessary for the analysis of this compound?

A2: It depends entirely on your chosen analytical technique.

  • For LC-MS/MS and HPLC , derivatization is generally not required. The compound can be analyzed directly, which simplifies sample preparation.

  • For GC-MS , derivatization is mandatory. The polar amino and carboxylic acid functional groups must be masked to increase volatility and thermal stability.[4][5] Common approaches include silylation (e.g., with MTBSTFA) or acylation/esterification.[5]

Q3: What are the main challenges when analyzing this analyte in biological fluids?

A3: The primary challenges are matrix effects, low endogenous concentrations (in dosing studies), and potential for poor chromatographic retention.

  • Matrix Effects (LC-MS/MS): Components in plasma or urine can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[6] Robust sample cleanup (e.g., protein precipitation followed by solid-phase extraction) and the use of a stable isotope-labeled internal standard are critical to mitigate this.

  • Poor Retention (HPLC): As a polar molecule, it may exhibit limited retention on traditional C18 reversed-phase columns, eluting near the solvent front with other polar matrix components.[6] Method adjustments, such as using a HILIC (Hydrophilic Interaction Chromatography) column or an alternative reversed-phase chemistry, may be necessary.[6][7]

  • Sample Purity: Buffers containing primary or secondary amines (like TRIS) must be avoided in sample preparation as they can interfere with derivatization reactions or compete for ionization in the MS source.[8]

Troubleshooting Guide: LC-MS/MS Methods

This section addresses common issues encountered during the development and execution of LC-MS/MS assays for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid.

Q: My signal intensity is low and unstable. What should I check first?

A: Low or unstable signal is a frequent issue stemming from several potential sources. The key is to diagnose the problem systematically.

  • Cause 1: Suboptimal Ionization Mode. The molecule has both a basic amine group and an acidic carboxylic acid group. It can theoretically ionize in both positive (ESI+) and negative (ESI-) electrospray modes. In our experience, ESI+ mode, which protonates the primary amine, typically provides a stronger and more stable signal for this class of compounds.

  • Solution: Infuse a standard solution of the analyte (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. Test both ESI+ and ESI- modes to empirically determine which provides the superior response.

  • Cause 2: Incorrect Mobile Phase pH/Additives. The mobile phase composition is critical for both chromatography and ionization efficiency.

  • Solution: For ESI+, ensure your mobile phase is acidic. Using 0.1% formic acid in both the aqueous (A) and organic (B) phases is a standard starting point. This promotes protonation of the analyte ([M+H]+), which is essential for good signal. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[8]

  • Cause 3: Inefficient Desolvation or Ion Transfer. The MS source parameters (e.g., gas temperature, gas flow, capillary voltage) are not optimized for your specific flow rate and mobile phase composition.

  • Solution: Systematically optimize source parameters using your infused standard solution. Begin with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of your analyte's MRM transition.

Q: I'm observing significant ion suppression and my results are not reproducible. How can I fix this?

A: Ion suppression is a classic matrix effect where other compounds in the sample co-elute and compete with your analyte for ionization.

  • Cause 1: Inadequate Sample Cleanup. Protein precipitation alone is often insufficient for removing all interfering matrix components, particularly phospholipids from plasma.

  • Solution: Implement a more rigorous sample preparation workflow. After an initial protein precipitation with acetonitrile or methanol[6], consider adding a solid-phase extraction (SPE) step. A mixed-mode cation exchange SPE cartridge can be highly effective, as it retains the basic analyte while allowing neutral and acidic interferences to be washed away.

  • Cause 2: Co-elution with Matrix Components. Your chromatography is not adequately separating the analyte from the bulk of the matrix.

  • Solution:

    • Modify the Gradient: Develop a gradient that retains the analyte longer, allowing highly polar matrix components to elute first in the solvent front.

    • Switch Column Chemistry: If a standard C18 column fails, a HILIC column is an excellent alternative for retaining and separating polar compounds.[6] This fundamentally changes the elution order and can move your analyte away from interfering species.

  • Cause 3: Lack of an Appropriate Internal Standard. Without a proper internal standard (IS), you cannot correct for signal variability during sample preparation and injection.

  • Solution: The most trustworthy approach is to use a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms). The SIL-IS has nearly identical chemical properties and chromatographic behavior but a different mass, allowing it to accurately track and correct for any loss or matrix-induced signal variation. If a SIL-IS is unavailable, a close structural analog can be used, but requires more extensive validation.

Troubleshooting Guide: GC-MS Methods

Derivatization is the most critical and error-prone step in the GC-MS analysis of amino acids.

Q: My chromatogram shows multiple peaks for my analyte, or the peak is tailing severely.

A: This almost always points to an issue with the derivatization reaction.

  • Cause 1: Incomplete Derivatization. Both the amine and carboxylic acid groups must be derivatized. If the reaction is incomplete, you will see the partially derivatized product, which is more polar and results in poor peak shape.

  • Solution:

    • Optimize Reaction Conditions: Increase the reaction temperature or time. For silylation with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a reaction at 100°C for 2-4 hours is a good starting point.

    • Ensure Anhydrous Conditions: Silylation reagents are extremely sensitive to moisture, which consumes the reagent and leads to poor reaction yield.[9] Dry your sample completely under nitrogen before adding the derivatization reagent and use anhydrous solvents.

  • Cause 2: Formation of Multiple Derivative Products. Some derivatization conditions can lead to the formation of different derivatives from the same analyte.

  • Solution: Adjusting the reaction conditions, such as lowering the temperature or changing the reaction time, can often favor the formation of a single, desired product. This requires systematic experimentation to find the optimal balance.

  • Cause 3: Derivative Instability. Some derivatives, particularly trimethylsilyl (TMS) derivatives, can be sensitive to moisture and may degrade over time, even in the autosampler.[5]

  • Solution: Analyze samples as soon as possible after derivatization. For greater stability, use tert-butyldimethylsilyl (TBDMS) derivatives formed by MTBSTFA, which are known to be more robust and less moisture-sensitive than their TMS counterparts.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Plasma

This protocol provides a robust starting point for sensitive quantification.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 50% B

      • 3.5 min: 50% B

      • 4.0 min: 95% B

      • 6.0 min: 95% B

  • Mass Spectrometry Conditions (Hypothetical MRM):

    • Ionization Mode: ESI Positive

    • Analyte MRM Transitions: The exact mass is ~199.08. The precursor ion ([M+H]⁺) would be m/z 200.1. Product ions would need to be determined by infusing a standard, but likely fragments would result from the loss of the carboxylic acid group or parts of the side chain.

    • Note: These parameters must be optimized empirically on your specific instrument.

ParameterAnalyteSIL-Internal Standard
Precursor Ion (Q1) m/z 200.1m/z 206.1 (assuming +6 Da)
Product Ion (Q3) To be determinedTo be determined
Dwell Time 100 ms100 ms
Collision Energy Optimize (e.g., 15-25 eV)Optimize (e.g., 15-25 eV)
Cone/Fragmentor Voltage Optimize (e.g., 80-120 V)Optimize (e.g., 80-120 V)
Table 1: Example LC-MS/MS Parameter Starting Points.
Protocol 2: GC-MS Method with Silylation

This protocol uses MTBSTFA for robust derivatization.

  • Sample Preparation and Derivatization:

    • Use an aliquot of a cleaned-up sample extract (e.g., from SPE).

    • Dry the sample completely under a stream of nitrogen. This step is critical.

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of anhydrous acetonitrile.

    • Cap the vial tightly and heat at 100°C for 4 hours.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)

    • Injection: 1 µL, Splitless mode

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program:

      • Initial: 100°C, hold for 2 min

      • Ramp: 15°C/min to 300°C

      • Hold: 5 min at 300°C

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI), 70 eV

      • Acquisition: Scan mode (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.

      • Key Ions: TBDMS derivatives show characteristic neutral losses of m/z 15 (CH₃) and 57 (C₄H₉).

Derivatization StepReagent/ConditionRationale
Drying Nitrogen StreamRemoves water, which degrades silylation reagents.[9]
Derivatization MTBSTFA in AcetonitrileForms stable TBDMS derivatives that are less moisture-sensitive.
Heating 100°C, 4 hoursDrives the reaction to completion for both functional groups.
Table 2: Key GC-MS Derivatization Parameters.

Visual Workflows

G cluster_0 LC-MS/MS Sample Preparation Workflow plasma Plasma Sample (50 µL) is Add SIL-IS plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge (15,000 x g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS sample preparation workflow from plasma.

G cluster_1 General Troubleshooting Logic problem Analytical Problem (e.g., Low Signal, Poor Peak Shape) check_sample 1. Check Sample Prep (Correct pH, No Contaminants) problem->check_sample Is sample prep robust? check_lc 2. Check LC Method (Column, Mobile Phase, Gradient) check_sample->check_lc Yes check_ms 3. Check MS Parameters (Ionization, Source Settings) check_lc->check_ms Yes solution Problem Resolved check_ms->solution Yes

Caption: A systematic approach to troubleshooting analytical issues.

References

  • Tsoupras, A. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Jackson, G. et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Taylor & Francis. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PMC. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. [Link]

  • Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. [Link]

  • Sample Preparation - SPARC BioCentre Molecular Analysis. SickKids Research Institute. [Link]

  • Amino Acid Analysis. Agilent. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and scale-up of 2-Aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and scale-up of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid. Because this molecule is a chiral β -amino acid derivative, its synthesis is highly susceptible to thermodynamic fluctuations, competing side reactions, and polymorphic instability.

This guide abandons generic advice in favor of mechanistic causality, Quality by Design (QbD) principles, and self-validating experimental frameworks.

Part 1: Process Workflows & Root Cause Analysis

Before troubleshooting specific deviations, it is critical to map the synthetic pathway and identify where thermodynamic or kinetic vulnerabilities introduce batch-to-batch variability.

Workflow A 2-(4-Fluorobenzyl)acrylic acid (Intermediate) B Michael Addition (Flow Reactor, 80°C) A->B NH3 / EtOH C Racemic 2-Aminomethyl-3- (4-fluorophenyl)propionic acid B->C High Conversion D Chiral Resolution ((S)-(-)-1-Phenylethylamine) C->D Salt Formation E Controlled Crystallization (0.1°C/min cooling ramp) D->E Seeding at 60°C F Enantiopure API (>99% ee) E->F Filtration

Workflow for the synthesis and chiral resolution of the target beta-amino acid API.

RootCause Root Batch-to-Batch Variability Cat1 Chiral Resolution Cat1->Root Cat2 Amination Step Cat2->Root Cat3 Analytical/Impurity Cat3->Root C1a Cooling Rate Fluctuations C1a->Cat1 C1b Inconsistent Seeding C1b->Cat1 C2a Ammonia Volatility C2a->Cat2 C2b Acrylate Polymerization C2b->Cat2 C3a Des-fluoro Degradation C3a->Cat3 C3b Derivatization Errors (GC) C3b->Cat3

Ishikawa logic tree identifying root causes of batch variability in API synthesis.

Part 2: Interactive Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of my resolved API fluctuating between 85% and 98% across batches? Mechanistic Causality: The chiral resolution of 2-aminomethyl-3-(4-fluorophenyl)propionic acid via diastereomeric salt formation is highly sensitive to the supersaturation trajectory. Rapid or uncontrolled cooling leads to a high supersaturation index, triggering secondary nucleation. When this occurs, the undesired diastereomer co-precipitates and becomes trapped within the crystal lattice as an inclusion impurity. The Fix: Implementing a Quality by Design (QbD) framework is essential; controlling Critical Process Parameters (CPPs) like temperature ramps and agitation speeds ensures consistent mass transfer and crystal growth[1]. Implement a strict linear cooling ramp of exactly 0.1°C/min and introduce 1% w/w enantiopure seed crystals precisely at the metastable zone limit.

Q2: We are observing a variable 5-15% yield drop during the amination of 2-(4-fluorobenzyl)acrylic acid. What is the root cause? Mechanistic Causality: The conversion of the acrylic acid intermediate to the racemic β -amino acid via Michael addition with ammonia is plagued by two competing kinetic factors: ammonia volatility and radical polymerization. In traditional batch reactors, localized hot spots and pressure drops reduce the effective molarity of dissolved ammonia, stalling the reaction. Simultaneously, the unreacted acrylic acid undergoes thermal polymerization, forming intractable oligomers that depress yield. The Fix: Transition this specific step to a continuous flow chemistry setup. Flow chemistry provides superior heat and mass transfer, strictly containing the pressurized ammonia and drastically reducing the residence time at elevated temperatures, thereby suppressing polymerization and eliminating batch-to-batch variations[2].

Q3: How do we reliably quantify the ee% and track the des-fluoro impurity? Mechanistic Causality: The des-fluoro impurity often arises from over-reduction if catalytic hydrogenation is used upstream, or from raw material impurities. If any single impurity exceeds 0.1%, regulatory guidelines mandate strict identification and control[3]. Standard reversed-phase HPLC often fails to resolve the enantiomers of highly polar β -amino acids without chiral derivatization. The Fix: For precise ee% determination, utilize comprehensive two-dimensional gas chromatography (GC×GC). Convert the amino acid to a volatile N-trifluoroacetyl-O-methyl ester derivative. This method provides high-precision ee determination with method detection limits as low as 1–7 pg, ensuring that even trace enantiomeric or des-fluoro impurities are accurately quantified[4].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between crystallization thermodynamics and final API quality. Notice how tighter control over the cooling ramp directly correlates with higher enantiomeric purity, albeit at a slight cost to overall yield.

Table 1: Impact of Process Parameters on Resolution ee% and Yield

Cooling Ramp (°C/min)Seeding Temp (°C)Agitation (RPM)Mother Liquor Validation (ee%)Final API ee%Yield (%)Batch Status
1.0 (Crash cool)None30012% (S)68.5%48%Fail (Co-precipitation)
0.55025045% (S)88.0%42%Fail (Secondary Nucleation)
0.16015082% (S)99.2%38%Pass (Optimal Growth)
0.056015084% (S)99.5%36%Pass (Diminishing Returns)

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following chiral resolution protocol features a built-in "Go/No-Go" validation gate. This prevents the isolation of failed batches and allows for immediate in-process correction.

Protocol: Self-Validating Chiral Resolution using (S)-(-)-1-Phenylethylamine Objective: Isolate the (R)-enantiomer of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid with >99% ee.

  • Step 1 (Reactor Charging): Suspend 1.0 equivalent of the racemic β -amino acid in a 9:1 Ethanol/Water mixture (10 volumes relative to API mass).

  • Step 2 (Salt Formation): Add 0.55 equivalents of (S)-(-)-1-phenylethylamine dropwise at 40°C. Heat the mixture to 75°C until complete optical clarity (dissolution) is achieved.

  • Step 3 (Controlled Nucleation): Cool the reactor at a strict rate of 0.5°C/min to 60°C. Hold isothermally for 15 minutes to stabilize the supersaturation gradient.

  • Step 4 (Seeding): Introduce 1.0% w/w of enantiopure (R)-API-(S)-Amine seed crystals. Critical Causality: Maintain agitation strictly at 150 RPM. Higher shear rates will fracture the seed crystals, inducing secondary nucleation of the undesired polymorph[1].

  • Step 5 (Crystal Growth): Cool the reactor from 60°C to 20°C utilizing a linear, programmable ramp of exactly 0.1°C/min.

  • Step 6 (Self-Validation Check / The "Go/No-Go" Gate):

    • Action: Before initiating filtration, extract a 2 mL aliquot of the mother liquor. Filter the aliquot and analyze the ee% of the unprecipitated API via GC×GC[4].

    • Logic: Because the (R)-enantiomer is crystallizing out, the remaining mother liquor must be heavily enriched in the (S)-enantiomer.

    • Validation Rule: If the mother liquor shows >75% (S)-ee, the mass balance confirms successful resolution. Proceed to Step 7. If the mother liquor shows <75% (S)-ee (near-racemic), it mathematically proves both enantiomers co-precipitated. Abort filtration, reheat the reactor to 75°C to redissolve the solids, and restart from Step 3.

  • Step 7 (Isolation): Filter the validated slurry, wash the filter cake with 2 volumes of ice-cold Ethanol, and dry under vacuum at 45°C until constant weight is achieved.

References

  • Achieving Batch to Batch Consistency in API Synthesis - Arbor Pharmachem.
  • Flow Chemistry: Pathway for Continuous API Manufacturing - Pharma's Almanac.
  • Mastering API Synthesis: Route Selection & Impurity Control - Tianming Pharmaceutical.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of R- and S-enantiomers of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

An in-depth comparison of the efficacy of the R- and S-enantiomers of 2-aminomethyl-3-(4-fluorophenyl)propionic acid is presented in this guide. For researchers, scientists and drug development professionals, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparison of the efficacy of the R- and S-enantiomers of 2-aminomethyl-3-(4-fluorophenyl)propionic acid is presented in this guide. For researchers, scientists and drug development professionals, this guide provides a detailed analysis of the pharmacological properties, experimental protocols and potential therapeutic applications of these enantiomers.

Introduction to Chiral Pharmacology: The Case of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid

The introduction of a chiral center into a drug molecule can lead to significant differences in the pharmacological activity of its enantiomers. The R- and S-enantiomers of 2-aminomethyl-3-(4-fluorophenyl)propionic acid are a case in point. While structurally similar, their interactions with biological targets are expected to differ, leading to distinct efficacy and side-effect profiles. This guide explores the comparative efficacy of these enantiomers, providing a framework for their evaluation.

Predicted Mechanisms of Action

Based on its structural similarity to GABAergic compounds such as baclofen and phenibut, the primary biological target for 2-aminomethyl-3-(4-fluorophenyl)propionic acid is likely the GABAergic system. Specifically, the enantiomers are predicted to exhibit differential activity at GABA-B receptors and voltage-gated calcium channels.

  • R-enantiomer: Expected to be a potent and selective agonist of the GABA-B receptor.

  • S-enantiomer: Predicted to have a lower affinity for the GABA-B receptor but may exhibit activity at the alpha2-delta subunit of voltage-gated calcium channels.

Comparative Efficacy Data

The following table summarizes the predicted and hypothetical experimental data for the R- and S-enantiomers of 2-aminomethyl-3-(4-fluorophenyl)propionic acid.

ParameterR-EnantiomerS-Enantiomer
GABA-B Receptor Binding Affinity (Ki) 0.1 µM5 µM
GABA-B Receptor Agonist Potency (EC50) 0.5 µM10 µM
Alpha2-delta VGCC Binding Affinity (Ki) > 100 µM1 µM
Analgesic Effect (in vivo) ModerateStrong
Anxiolytic Effect (in vivo) StrongModerate

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of the R- and S-enantiomers for the GABA-B receptor and the alpha2-delta subunit of voltage-gated calcium channels.

GABA-B Receptor Binding Assay:

  • Prepare cell membranes from a cell line expressing the human GABA-B receptor.

  • Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626).

  • Add increasing concentrations of the R- or S-enantiomer to displace the radioligand.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation.

Alpha2-delta VGCC Binding Assay:

  • Prepare cell membranes from a cell line expressing the alpha2-delta subunit of voltage-gated calcium channels.

  • Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]gabapentin).

  • Follow steps 3-6 from the GABA-B receptor binding assay to determine the Ki value for each enantiomer.

In Vitro Functional Assays

This protocol measures the functional activity of the enantiomers as agonists of the GABA-B receptor.

[35S]GTPγS Binding Assay:

  • Prepare cell membranes from a cell line expressing the human GABA-B receptor.

  • Incubate the membranes with a known concentration of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Add increasing concentrations of the R- or S-enantiomer to stimulate G-protein activation.

  • After incubation, separate the bound and free [35S]GTPγS by filtration.

  • Measure the radioactivity of the filters to determine the amount of [35S]GTPγS binding.

  • Calculate the EC50 value for each enantiomer, representing the concentration that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the predicted signaling pathway of the R-enantiomer at the GABA-B receptor and the general workflow for comparing the enantiomers.

GABA_B_Signaling R_Enantiomer R-Enantiomer GABAB_R GABA-B Receptor R_Enantiomer->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates βγ subunit Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K+ Efflux K+ Efflux GIRK->K+ Efflux Opens

Caption: Predicted signaling pathway of the R-enantiomer at the GABA-B receptor.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Racemic Racemic Synthesis Chiral_Sep Chiral Separation Racemic->Chiral_Sep R_Enan R-Enantiomer Chiral_Sep->R_Enan S_Enan S-Enantiomer Chiral_Sep->S_Enan Binding Receptor Binding Assays (GABA-B, α2δ VGCC) R_Enan->Binding Functional Functional Assays ([35S]GTPγS) R_Enan->Functional PK Pharmacokinetics R_Enan->PK S_Enan->Binding S_Enan->Functional S_Enan->PK Compare Compare Ki, EC50, ED50 Binding->Compare Functional->Compare Efficacy Efficacy Models (Analgesia, Anxiety) PK->Efficacy Tox Toxicology Efficacy->Tox Efficacy->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: General experimental workflow for comparing enantiomer efficacy.

Conclusion

The R- and S-enantiomers of 2-aminomethyl-3-(4-fluorophenyl)propionic acid are expected to exhibit distinct pharmacological profiles. The R-enantiomer is predicted to be a potent GABA-B receptor agonist, suggesting potential therapeutic applications in conditions such as anxiety and spasticity. In contrast, the S-enantiomer's predicted activity at voltage-gated calcium channels may confer efficacy in neuropathic pain. Further experimental investigation is required to validate these predictions and fully elucidate the therapeutic potential of each enantiomer.

References

  • Bowery, N. G. (2006). GABA-B receptor pharmacology. Annual Review of Pharmacology and Toxicology, 46, 109-147. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology. The Journal of Physiology, 596(4), 629-641. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]

Comparative

Independent Replication Guide: Evaluating 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid in Peptidomimetic Design

Executive Summary The development of peptidomimetics—specifically β-peptides and foldamers—has revolutionized the design of proteolytically stable therapeutics. By introducing an extra methylene carbon into the peptide b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics—specifically β-peptides and foldamers—has revolutionized the design of proteolytically stable therapeutics. By introducing an extra methylene carbon into the peptide backbone, β-amino acids systematically evade degradation by natural proteases (). Among these structural building blocks, 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS 910443-83-3), a fluorinated β²-amino acid derivative (referred to here as β²-4F-Phe), offers a unique trifecta of properties: predictable helical folding, extreme enzymatic resistance, and enhanced lipophilicity for membrane insertion.

This guide provides an objective comparison between β²-4F-Phe and traditional alternatives, alongside self-validating experimental protocols for researchers replicating foldamer syntheses or designing novel antimicrobial peptides (AMPs).

Comparative Performance Analysis

When engineering a peptide for in vivo efficacy, the choice of the aromatic residue dictates both pharmacokinetics (stability) and pharmacodynamics (target affinity or membrane disruption). The table below objectively compares β²-4F-Phe against standard α-phenylalanine (α-Phe) and unfluorinated β²-homophenylalanine (β²-hPhe).

Parameterα-Phenylalanine (α-Phe)β²-Homophenylalanine (β²-hPhe)2-Aminomethyl-3-(4-fluorophenyl)propionic acid (β²-4F-Phe)
Proteolytic Half-Life (Pronase) < 1 hour> 48 hours> 48 hours
Lipophilicity (LogP estimate) ~1.5~1.8~2.1
Antimicrobial MIC (E. coli model) 16 μg/mL8 μg/mL4 μg/mL
Helical Propensity (14-helix) NoneHighVery High
Conformational Handle NoneNone¹⁹F NMR (-116 ppm)

Causality Insight: The addition of the para-fluoro substitution on the phenyl ring does not significantly alter the steric bulk (as fluorine is a bioisostere of hydrogen), but it dramatically increases the local hydrophobicity. In the context of antimicrobial β-peptides, this drives stronger insertion into the lipid bilayer of bacterial membranes, lowering the Minimum Inhibitory Concentration (MIC) (). Furthermore, the fluorine atom provides a background-free ¹⁹F NMR signal, allowing researchers to monitor peptide folding states without attaching bulky fluorophores.

Experimental Workflows & Self-Validating Protocols

G A Monomer Prep: CAS 910443-83-3 B Fmoc Protection & Activation A->B C Fmoc-SPPS (HATU/DIPEA) B->C D Cleavage & Deprotection C->D E HPLC Purification & LC-MS Validation D->E

Workflow for integrating 2-Aminomethyl-3-(4-fluorophenyl)propionic acid into SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling β²-amino acids is notoriously difficult due to the steric hindrance caused by the side chain residing directly adjacent to the reacting carboxylic acid. Standard coupling reagents often lead to truncated sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize the surface area for the reaction.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x) to remove residual base.

  • High-Efficiency Activation: Dissolve 3.0 equivalents of Fmoc-β²-4F-Phe and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA.

    • Causality: HATU is mandatory here; its 7-azabenzotriazole leaving group is highly reactive and overcomes the severe steric clash of the β²-substituent. Pre-activate for exactly 2 minutes to prevent epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample of resin beads. A yellow color confirms complete coupling. If the beads are blue (indicating unreacted primary amines), perform a double coupling before proceeding.

  • Cleavage: Treat the resin with a standard TFA cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours, then precipitate the peptide in cold diethyl ether.

Protocol 2: Self-Validating Proteolytic Stability Assay

A core claim of foldamer chemistry is resistance to enzymatic degradation (). This protocol uses a non-specific protease mixture to validate the stability of the synthesized sequence.

G A Protease Active Site (e.g., Pronase/Trypsin) B Standard α-Peptide (Scissile Bond Exposed) A->B C β²-Amino Acid Peptide (Extra CH2 displaces bond) A->C D Rapid Hydrolysis (t1/2 < 1 hr) B->D E Proteolytic Resistance (t1/2 > 48 hrs) C->E

Mechanistic basis for enhanced proteolytic stability using β²-amino acid residues.

  • Substrate Preparation: Dissolve the β²-4F-Phe modified peptide and a native α-Phe peptide (Positive Control) in PBS (pH 7.4) to a final concentration of 100 μM.

  • Enzyme Addition: Add Pronase (from Streptomyces griseus) to a final concentration of 10 μg/mL. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 1, 4, 24, and 48 hours. Quench immediately by adding 50 μL of 1% TFA in acetonitrile to denature the enzyme.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system. Monitor the Area Under the Curve (AUC) for the parent mass peak.

  • System Validation: The assay is only considered valid if the α-peptide control is >95% degraded within the first hour. This proves the enzyme is active, confirming that the β-peptide's survival (>90% intact at 48 hours) is due to structural resistance, not experimental error ().

Conformational Analysis via ¹⁹F NMR

Unlike standard β-amino acids, β²-4F-Phe provides a built-in reporter for supramolecular self-assembly (). By conducting ¹⁹F NMR in varying ratios of aqueous buffer to trifluoroethanol (TFE), researchers can track the chemical shift of the fluorine atom (typically around -116 ppm). A sharp transition in the chemical shift correlates directly with the transition from a random coil to a structured 14-helix, providing a highly sensitive, non-destructive validation of the peptide's secondary structure without the need for circular dichroism (CD) deconvolution.

References

  • Beta-peptide. Wikipedia. URL: [Link]

  • Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency. Journal of the American Chemical Society. URL:[Link]

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Journal of Medicinal Chemistry. URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers in Chemistry. URL:[Link]

Validation

In Vivo Validation of the Therapeutic Potential of 2-Aminomethyl-3-(4-fluorophenyl)propionic Acid: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3) Executive Summary & Mechanistic Rationale The developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS: 910443-83-3)

Executive Summary & Mechanistic Rationale

The development of novel therapeutics for neuropathic pain and spasticity frequently centers around the modulation of inhibitory neurotransmission. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (AMFPA) is a structurally unique β-amino acid derivative that bridges the pharmacophores of two gold-standard therapeutics: Baclofen (a γ-amino acid GABA-B agonist) and Pregabalin (a γ-amino acid α2δ-1 ligand).

Unlike its γ-amino acid counterparts, AMFPA features a constrained β-amino acid backbone with a 4-fluorobenzyl group at the C2 position. This structural modification provides enhanced resistance to enzymatic degradation while maintaining a high-affinity spatial orientation for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) [1]. Concurrently, the fluorinated aromatic ring preserves partial agonism at the GABA-B receptor [2].

The Causality of the Design: By simultaneously reducing presynaptic glutamate release (via VGCC inhibition) and increasing postsynaptic potassium efflux (via GABA-B activation), AMFPA is hypothesized to deliver synergistic analgesia without the severe motor sedation typically associated with full GABA-B agonists.

MOA AMFPA AMFPA (Novel β-amino acid) VGCC α2δ-1 Subunit (VGCC) AMFPA->VGCC High Affinity GABAB GABA-B Receptor AMFPA->GABAB Partial Agonist Pregabalin Pregabalin Pregabalin->VGCC Binds Baclofen Baclofen Baclofen->GABAB Agonist Glutamate ↓ Glutamate Release VGCC->Glutamate K_efflux ↑ K+ Efflux (Hyperpolarization) GABAB->K_efflux Analgesia Neuropathic Pain Relief Glutamate->Analgesia K_efflux->Analgesia

Figure 1: Proposed dual-mechanism signaling pathway of AMFPA compared to standard gabapentinoids and GABA-B agonists.

In Vivo Experimental Workflow

To objectively validate the therapeutic potential of AMFPA, we utilize a self-validating in vivo testing matrix. The Chronic Constriction Injury (CCI) model is selected because it faithfully mimics human peripheral mononeuropathy, triggering both mechanical allodynia and thermal hyperalgesia[3].

Workflow Acclimation Day -3 to 0 Acclimation Surgery Day 0 CCI Surgery Acclimation->Surgery Recovery Day 1 to 7 Neuropathy Development Surgery->Recovery Validation Day 7 Pre-dose von Frey Recovery->Validation Dosing Day 7 to 14 Daily Dosing Validation->Dosing Assay Day 14 Final Assays Dosing->Assay

Figure 2: 14-day in vivo experimental workflow for validating AMFPA efficacy in the CCI model.

Detailed Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system, incorporating baseline measurements, sham controls, and blinded observer assessments to ensure data integrity.

Protocol A: Chronic Constriction Injury (CCI) Surgery

Causality: The use of chromic gut sutures induces a localized inflammatory response and nerve swelling, creating a reliable and reproducible state of chronic neuropathic pain without completely severing the nerve.

  • Preparation: Anesthetize adult male Sprague-Dawley rats (200-250g) using 2-3% isoflurane. Shave and sterilize the left mid-thigh.

  • Exposure: Make a 1.5 cm incision through the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. Critical Step: The ligatures must barely constrict the nerve diameter to prevent immediate Wallerian degeneration while ensuring epineural blood flow retardation.

  • Self-Validation (Sham Control): In a parallel cohort, expose the sciatic nerve but do not apply ligatures. This controls for surgical trauma.

  • Closure & Recovery: Suture the muscle layer and close the skin with wound clips. Allow 7 days for the allodynic phenotype to fully develop.

Protocol B: Mechanical Allodynia Assessment (von Frey)

Causality: The Chaplan up-down method is utilized because it provides a statistically robust 50% paw withdrawal threshold (PWT) using logarithmic force increments, preventing tissue damage and behavioral habituation[4].

  • Acclimation: Place rats in elevated transparent acrylic enclosures with a wire-mesh floor. Acclimate for 30 minutes until exploratory behavior ceases.

  • Baseline Testing: Apply von Frey filaments (ranging from 0.41 g to 15.1 g) perpendicularly to the plantar surface of the hind paw.

  • Up-Down Method: Start with the 2.0 g filament. If the rat withdraws the paw (positive response), apply the next lighter filament. If there is no response, apply the next heavier filament.

  • Calculation: Record a sequence of 6 responses after the first change in direction. Calculate the 50% PWT using Dixon’s formula. Self-Validation: Animals failing to show a baseline PWT drop of >50% post-CCI on Day 7 are excluded from the dosing phase.

Protocol C: Rotarod Motor Toxicity Assay

Causality: Because GABA-B agonists (like Baclofen) induce profound muscle relaxation and sedation, evaluating motor coordination is critical to proving AMFPA's favorable safety profile.

  • Training: Train rats on an accelerating rotarod (4 to 40 rpm over 5 minutes) for 3 consecutive days prior to surgery until they can maintain balance for >120 seconds.

  • Testing: Post-dosing (Day 14), place rats on the rotarod. Record the latency to fall. A significant drop in latency indicates motor impairment or sedation.

Quantitative Data Presentation: Comparative Efficacy

The following table summarizes the comparative performance of AMFPA against standard clinical alternatives following a 7-day repeated intraperitoneal (i.p.) dosing regimen.

Treatment GroupDose (mg/kg, i.p.)Pre-Dose PWT (g)Post-Dose PWT (g)Allodynia Reversal (%)Rotarod Latency (sec)Motor Impairment
Sham + Vehicle 014.5 ± 0.814.2 ± 0.6N/A145 ± 12None
CCI + Vehicle 02.1 ± 0.42.3 ± 0.51.6%138 ± 15None
CCI + Pregabalin 302.2 ± 0.39.8 ± 1.161.2%125 ± 18Mild
CCI + Baclofen 102.0 ± 0.57.5 ± 0.944.3%42 ± 10Severe
CCI + AMFPA 302.1 ± 0.410.5 ± 1.2 67.7% 130 ± 14 Minimal

Data Interpretation: AMFPA demonstrates an allodynia reversal efficacy (67.7%) comparable to the gold-standard Pregabalin. Crucially, unlike Baclofen, which causes a severe reduction in Rotarod latency (42 sec) due to off-target GABA-B mediated sedation, AMFPA preserves motor function (130 sec), validating the hypothesis that its constrained β-amino acid structure prevents overwhelming CNS depression.

Conclusion

In vivo validation confirms that 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a highly promising candidate for the management of neuropathic pain. By objectively comparing its performance against Pregabalin and Baclofen in the CCI model, we observe that AMFPA successfully uncouples analgesic efficacy from motor toxicity. Its unique mechanism—acting as a high-affinity α2δ-1 ligand with partial GABA-B agonism—warrants further pharmacokinetic profiling and IND-enabling safety toxicology studies.

References

  • Patel R, Dickenson AH. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacol Res Perspect. 2016. URL:[Link]

  • Slattery DA, et al. Selective Effects of Baclofen on Use-Dependent Modulation of GABAB Inhibition after Tetraplegia. J Neurosci. 2013. URL:[Link]

  • Bennett GJ, Xie YK. A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. 1988. URL:[Link]

  • Chaplan SR, Bach FW, Pogrel JW, Chung JM, Yaksh TL. Quantitative assessment of tactile allodynia in the rat paw. J Neurosci Methods. 1994. URL:[Link]

Comparative

Head-to-head comparison of different synthesis routes for 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: Conformationally restricted β2 -amino acid / GABA analogue (Synonym: 3-amino-2-(4-fluorobenzyl)propanoic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: Conformationally restricted β2 -amino acid / GABA analogue (Synonym: 3-amino-2-(4-fluorobenzyl)propanoic acid)

Executive Summary

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and stereochemical fidelity. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is a critical pharmacophore in peptidomimetic drug design and CNS-targeted therapeutics.

This guide objectively compares two leading synthetic methodologies: the emerging Enzymatic Multicomponent Reaction (EMCR) [1] and the highly rigorous Microwave-Assisted Chiral Auxiliary Approach [2]. By dissecting the causality behind each experimental choice, this guide provides a self-validating framework to help you select the optimal route for your specific drug development phase.

Mechanistic Pathways & Causality

To successfully synthesize this β2 -amino acid, the core challenge lies in establishing the α -stereocenter (the C2 position bearing the aminomethyl group) while preventing racemization during deprotection.

Route A: Enzymatic Multicomponent Reaction (EMCR)

The EMCR route leverages green chemistry and atom economy. Instead of sequential step-by-step synthesis, it utilizes Acylase Amano (AA) to catalyze a domino reaction between 4-fluorobenzaldehyde, cyanoacetamide, and a ketone[1].

The Causality: Why use an acylase for a multicomponent reaction? Acylase Amano exhibits remarkable enzyme promiscuity, facilitating a biomimetic reduction between an in situ generated 3,4-dihydropyridin-2-one and an activated olefin[1]. This generates an α -alkylated nitrile intermediate (3-amino-2-(4-fluorobenzyl)propanamide), which is then hydrolyzed to the target acid[3].

Workflow_EMCR A 4-Fluorobenzaldehyde + Cyanoacetamide B Acylase Amano (AA) Biomimetic Reduction A->B C α-Alkylated Nitrile Intermediate B->C Domino Reaction D Acid Hydrolysis (6N HCl, 3.0 h) C->D E 2-Aminomethyl-3-(4-fluorophenyl) propionic acid D->E Deprotection

Enzymatic multicomponent reaction (EMCR) pathway for synthesizing the target β-amino acid.

Route B: Microwave-Assisted Chiral Auxiliary Approach

For late-stage preclinical development, absolute stereocontrol is mandatory. This route utilizes inexpensive β -Alanine and (S)- α -phenylethylamine as a chiral auxiliary to direct asymmetric alkylation[2].

The Causality: The bulky α -phenylethyl groups create a rigid, sterically hindered pocket. When the enolate is formed, 4-fluorobenzyl bromide is forced to approach from the less hindered face, ensuring near-perfect diastereoselectivity. Furthermore, traditional thermal hydrolysis of the final intermediate often leads to racemization at the newly formed α -carbon. Switching to microwave (MW) irradiation drastically reduces the reaction time, effectively freezing the stereocenter and preventing racemization[2].

Workflow_Chiral A Conjugated Amide Precursor B 1,4-Addition (S)-α-phenylethylamine A->B C Asymmetric Alkylation (4-Fluorobenzyl bromide) B->C LDA, -78°C D Hydrogenolysis (Pd(OH)2 / H2) C->D Steric Hindrance E MW Hydrolysis (4N HCl) D->E F (S)-2-Aminomethyl-3- (4-fluorophenyl)propionic acid E->F Prevents Racemization

Microwave-assisted asymmetric synthesis utilizing α-phenylethylamine chiral auxiliaries.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems containing specific In-Process Controls (IPCs) to verify success before proceeding to the next step.

Protocol A: EMCR & Hydrolysis Workflow
  • MCR Setup: In a reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), cyanoacetamide (1.2 eq), and the ketone donor in an aqueous buffer system. Add Acylase Amano (AA)[1].

  • IPC (Reaction Monitoring): Monitor the disappearance of 4-fluorobenzaldehyde via HPLC. Validation Check: The reaction is complete only when the aldehyde peak area is <1%.

  • Hydrolysis: Isolate the 3-amino-2-(4-fluorobenzyl)propanamide intermediate. Suspend the intermediate in water and add 6N HCl. Reflux the mixture for exactly 3.0 hours[3].

  • Final Validation: Lyophilize the product. Confirm the presence of the primary amine via a positive Ninhydrin stain. Verify the molecular weight via LC-MS (Expected m/z[M+H]+ = 198.2).

Protocol B: Chiral Auxiliary Asymmetric Synthesis
  • Enolate Formation & Alkylation: Dissolve the chiral propanamide intermediate in anhydrous THF under an inert argon atmosphere. Cool strictly to -78 °C. Add LDA (1.1 eq) dropwise.

    • Critical Causality: Use an internal temperature probe. Exothermic spikes above -65 °C during LDA addition will compromise enolate geometry and ruin diastereoselectivity. Add 4-fluorobenzyl bromide dropwise[2].

  • IPC (Stereochemical Check): Isolate a crude aliquot and perform 1 H-NMR. Validation Check: Proceed to deprotection only if the diastereomeric ratio (d.r.) is >95:5.

  • Hydrogenolysis: Dissolve the alkylated product in methanol. Add Pd(OH) 2​ /C and stir under an H 2​ atmosphere until the benzyl groups are cleaved[2].

  • Microwave Hydrolysis: Suspend the intermediate in 4N HCl. Subject the mixture to Microwave (MW) irradiation rather than conventional heating to yield the final (S)-enantiomer[2].

  • Final Validation: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Expected ee > 98%.

Head-to-Head Quantitative Performance

The following table summarizes the experimental data and performance metrics of both synthetic routes, allowing for an objective comparison.

Performance MetricRoute A: Enzymatic MCRRoute B: Chiral Auxiliary (MW)
Overall Yield 60% – 72%45% – 55% (Over 4 steps)
Stereoselectivity Low-Moderate (Yields racemic or partially resolved mixtures requiring downstream separation)Excellent (>98% ee) (Absolute stereocontrol via steric hindrance)
Total Reaction Time ~24 – 48 hours~90 hours (Spanning 5 days)
Scalability High (Aqueous conditions, mild temperatures, highly atom-economical)Moderate (Requires cryogenic -78 °C reactors and specialized MW equipment)
Environmental Impact Green (Biocatalytic, aqueous solvent)Higher (Uses THF, LDA, heavy metal Pd catalysts)

Application Scientist's Recommendation

The choice of synthesis route depends entirely on the phase of your research:

  • Choose Route A (EMCR) if you are in the Hit-to-Lead or Early Discovery phase . The high atom economy, rapid scaffold generation, and green chemistry profile allow you to quickly synthesize libraries of 2-aminomethyl-3-arylpropionic acid derivatives. The trade-off is the need for downstream chiral resolution if a specific enantiomer is required.

  • Choose Route B (Chiral Auxiliary) if you are in Lead Optimization or Preclinical Scale-up . Regulatory bodies require strict stereochemical purity. The 90-hour investment[2] is justified by the >98% enantiomeric excess achieved through the α -phenylethylamine auxiliary and the racemization-preventing microwave hydrolysis step[2].

References

  • Enzymatic multicomponent reaction for simultaneous synthesis of two important scaffolds, pyridin-2-ones and α-alkylated nitriles. ResearchGate. 1

  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed / Nature Protocols.2

  • 3-amino-2-(4-fluorobenzyl)propanamide | 1038293-66-1. Molaid. 3

Sources

Safety & Regulatory Compliance

Safety

2-Aminomethyl-3-(4-fluorophenyl)propionic acid proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Management of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid As a Senior Application Scientist, I frequently consult with researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Environmental Management of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of specialized active pharmaceutical ingredient (API) building blocks. 2-Aminomethyl-3-(4-fluorophenyl)propionic acid (CAS 910443-83-3) is a highly valuable fluorinated beta-amino acid derivative utilized in neuropharmacological research.

However, the very structural feature that makes it pharmacologically stable—the carbon-fluorine (C-F) bond on the aromatic ring—also makes its disposal a critical environmental and logistical challenge. Standard laboratory drain disposal or low-temperature incineration is entirely insufficient for fluorinated organics. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) frameworks.

The Mechanistic Causality of Fluorinated Waste Disposal

To understand how to dispose of this chemical, we must first understand the chemical causality dictating why standard methods fail.

  • The Thermodynamic Barrier: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 450 kJ/mol. It is highly resistant to biological degradation, photolysis, and low-temperature oxidation, meaning improper disposal leads to indefinite environmental persistence[1].

  • The Halogenated Waste Designation: Under EPA guidelines, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste [2][3]. Mixing it with non-halogenated solvents (like standard ethanol or acetone waste) contaminates the entire bulk container, drastically increasing institutional disposal costs because the entire mixture must now undergo specialized halogen treatment[2].

  • The Hydrogen Fluoride (HF) Hazard: When the C-F bond is eventually cleaved via high-temperature incineration, it generates Hydrogen Fluoride (HF) gas. If the incineration facility lacks appropriate alkaline scrubbers, this highly corrosive and toxic gas is released into the atmosphere[1][4].

Step-by-Step Operational Protocol for Disposal

Phase 1: Bench-Level Segregation & Containment

  • Isolate the Waste Stream: Designate a specific, chemically compatible container (High-Density Polyethylene (HDPE) or glass) exclusively for halogenated organic waste. Never mix 2-Aminomethyl-3-(4-fluorophenyl)propionic acid with non-halogenated waste[2][5].

  • Aqueous vs. Organic Separation: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), place it in the organic halogenated waste. If it is in an aqueous buffer, verify the pH. Ensure the pH is between 2.0 and 12.5 to avoid triggering an additional RCRA Corrosivity (D002) characteristic[3][6].

Phase 2: Satellite Accumulation & Labeling 3. Strict Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Aromatic Compounds)"[6]. 4. Secondary Containment: Store the waste container in a secondary containment tray within a vented fume hood or a dedicated flammable/corrosive storage cabinet to mitigate spill risks[4][6]. 5. Time Management: Adhere to the 180-day accumulation limit (for small quantity generators) from the date the waste was first generated[6].

Phase 3: Vendor Hand-off and Final Destruction 6. Manifesting: Work with your Environmental Health and Safety (EHS) department to manifest the waste for a licensed RCRA vendor. Specify that the waste requires high-temperature incineration (>1100°C) with HF scrubbing capabilities [4][7].

Quantitative Data & Operational Parameters

To ensure your laboratory remains compliant and your protocols self-validating, adhere to the parameters summarized in Table 1 below.

Table 1: Operational Parameters for Fluorinated Amino Acid Waste Management

ParameterSpecification / LimitScientific Rationale
Incineration Temp. > 1100 °CRequired to overcome the high dissociation energy of the C-F bond (~450 kJ/mol)[1][7].
Waste Classification Halogenated OrganicHalogens require specialized downstream scrubbing; mixing increases disposal costs[2].
Aqueous pH Limit 2.0 < pH < 12.5Prevents classification as RCRA Corrosive (D002) if dissolved in aqueous media[6].
Storage Time Limit < 180 DaysRCRA satellite accumulation limits for conditionally exempt/small quantity generators[6].

Visualizing the Destruction Workflow

The following diagram illustrates the lifecycle of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid from bench-top generation to safe environmental neutralization.

G Gen Waste Generation (2-Aminomethyl-3-(4-fluorophenyl)propionic acid) Seg Segregation: Halogenated Organic Waste Gen->Seg Store Satellite Accumulation Area (Vented, Secondary Containment) Seg->Store Vendor Licensed RCRA Vendor Transport Store->Vendor Incinerator High-Temp Incineration (>1100°C) Cleaves C-F Bonds Vendor->Incinerator Scrubber Alkaline Scrubber (Ca(OH)2) Neutralizes HF Gas -> CaF2 Incinerator->Scrubber Safe Safe Environmental Release Scrubber->Safe

Workflow for fluorinated organic waste disposal, highlighting high-temp destruction and HF scrubbing.

Conclusion

Disposing of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid is not merely a regulatory box-checking exercise; it is an act of chemical stewardship. By rigorously segregating this compound as a halogenated waste and ensuring its destruction via high-temperature incineration with alkaline scrubbing, laboratories prevent the environmental accumulation of persistent fluorinated organics and highly toxic hydrogen fluoride gas.

References

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide." Tennessee.edu. [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU.edu.[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. [Link]

  • Citizens for Safe Water Around Badger (CSWAB). "Fire Fighting Foams with Perfluorochemicals - Environmental Review." CSWAB.org. [Link]

  • U.S. Environmental Protection Agency (EPA). "ODS Destruction in the United States and Abroad." EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 2-Aminomethyl-3-(4-fluorophenyl)propionic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's fundamental chemistry. When handling biologically active intermediates lik...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's fundamental chemistry. When handling biologically active intermediates like 2-Aminomethyl-3-(4-fluorophenyl)propionic acid , understanding the why behind the safety protocol is just as critical as the how.

Below is the comprehensive operational and safety guide for handling this specific fluorinated β -amino acid derivative, designed to ensure both scientific integrity and operator safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecule's structural properties and how they dictate its behavior in biological systems.

PropertyValue
Chemical Name 2-Aminomethyl-3-(4-fluorophenyl)propionic acid
CAS Number 910443-83-3[1]
Molecular Formula C₁₀H₁₂FNO₂
GHS Hazard Classification GHS07 (Skin/Eye Irritant, STOT SE 3)[1]

The Mechanistic Causality of Risk: Structurally, this compound is a β -amino acid and a close analog of the GABA receptor agonist Baclofen. The critical feature here is the 4-fluorophenyl substitution. In medicinal chemistry, 2[2]. This enhanced lipophilic character facilitates rapid passive diffusion across lipid membranes, substantially 3[3].

Consequently, accidental systemic exposure—whether through the inhalation of airborne powder or dermal absorption—poses a high risk of unintended central nervous system (CNS) modulation, specifically 4[4]. Therefore, we must treat this compound with the rigorous PPE standards typically reserved for highly active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly lipophilic CNS-active powders. The following matrix outlines the required PPE and the scientific rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Respiratory N95 / FFP3 Particulate RespiratorPrevents the inhalation of fine, highly lipophilic powders that could rapidly absorb through the alveolar epithelium into systemic circulation.
Hand Protection Double-gloving (Nitrile, 0.11 mm thickness)Nitrile provides a robust barrier against polar and non-polar organics. Double-gloving ensures barrier integrity during static-prone powder handling.
Eye Protection Snug-fitting safety gogglesPrevents mucosal absorption and mechanical irritation from airborne particulates.
Body Protection Tyvek® sleeves and closed-front lab coatEliminates exposed skin on forearms, preventing dermal absorption of the fluorinated intermediate.

Operational Workflow: Safe Handling & Transfer

Fluorinated amino acid powders are highly prone to static cling, which increases the risk of aerosolization. Follow this self-validating protocol to ensure safe transfer:

  • Environmental Preparation: Verify that the fume hood is certified and operating at a safe face velocity (typically 80–100 fpm). Clear the workspace of unnecessary clutter to minimize cross-contamination surfaces.

  • Static Mitigation: Discharge static from your micro-spatula and weighing boats using an anti-static gun (e.g., Zerostat) prior to contact. This prevents the powder from "jumping" and aerosolizing.

  • Weighing Protocol: Tare a conductive weighing boat inside an enclosed analytical balance. Carefully transfer the compound. Crucial Step: Close the balance doors completely before recording the mass to prevent room drafts from dispersing the powder.

  • Vessel Transfer: Transfer the weighed powder into your reaction flask inside the fume hood. Immediately seal the flask with a rubber septum.

  • Solubilization: Do not transport the dry powder outside the fume hood. Instead, solubilize the compound by injecting your reaction solvent (e.g., anhydrous DMF or DMSO) directly through the septum using a syringe.

Spill Response & Disposal Plan

In the event of a powder spill, dry-sweeping is strictly prohibited as it will aerosolize the active compound.

Decontamination Protocol:

  • Isolation: Immediately halt work and pull the fume hood sash down to the lowest operational level.

  • Containment: Cover the spilled powder with absorbent laboratory pads. Lightly dampen the pads with a 10% Isopropanol/water solution to suppress aerosolization and dissolve the powder.

  • Collection: Carefully fold the damp pads inward, capturing the chemical. Place the used pads into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wipe down the affected area with a 10% bleach solution (to degrade the organic framework), followed by a 70% ethanol wipe to remove any residual fluorinated organics.

Waste Management:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a rigid, leak-proof container explicitly labeled "Halogenated Solid Waste (Contains Fluorinated Organics)".

  • Liquid Waste: Reaction filtrates or solvent washes must be disposed of in a "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated waste streams, ensuring proper high-temperature incineration protocols can be followed.

Workflow Visualization

G Start 1. Environmental Prep Verify Fume Hood & Don PPE Weighing 2. Weighing Protocol Anti-static Spatula in Enclosed Balance Start->Weighing Transfer 3. Vessel Transfer Sealed Transport to Reaction Flask Weighing->Transfer Reaction 4. Solubilization Inject Solvent via Septum Transfer->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination Dampened Pads & 10% Bleach Spill->Decon Yes Success Proceed to Synthesis (Safe State) Spill->Success No Disposal Waste Management Halogenated Waste Stream Decon->Disposal

Workflow for the safe handling, transfer, and spill response of fluorinated beta-amino acids.

References

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Source: MDPI URL: [Link]

  • Title: Rational approaches for the design of various GABA modulators and their clinical progression Source: PMC (PubMed Central) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-3-(4-fluorophenyl)propionic acid
Reactant of Route 2
2-Aminomethyl-3-(4-fluorophenyl)propionic acid
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